1-(1-Adamantyl)-2-bromopropan-1-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(1-adamantyl)-2-bromopropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO/c1-8(14)12(15)13-5-9-2-10(6-13)4-11(3-9)7-13/h8-11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABYMCZQJXPCLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C12CC3CC(C1)CC(C3)C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377853 | |
| Record name | 1-(1-adamantyl)-2-bromopropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26525-24-6 | |
| Record name | 1-(1-adamantyl)-2-bromopropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 1-(1-Adamantyl)-2-bromopropan-1-one
Chemical Properties, Synthesis, and Medicinal Chemistry Applications
Executive Summary
1-(1-Adamantyl)-2-bromopropan-1-one (CAS: 26525-24-6) is a specialized
Its chemical behavior is defined by the juxtaposition of the steric bulk of the adamantyl group—which protects the carbonyl carbon from nucleophilic attack—and the high reactivity of the
Physicochemical Profile
The adamantyl moiety imparts significant lipophilicity to the molecule, drastically reducing water solubility while enhancing solubility in non-polar organic solvents (DCM, Toluene).[2]
| Property | Value / Description | Source/Note |
| IUPAC Name | 1-(1-Adamantyl)-2-bromopropan-1-one | |
| CAS Number | 26525-24-6 | |
| Molecular Formula | ||
| Molecular Weight | 271.20 g/mol | |
| Physical State | Waxy solid or viscous oil | Dependent on purity; tends to darken upon oxidation.[1] |
| Melting Point | ~75–85 °C (Predicted) | Homologous bromomethyl ketone melts at 78–80 °C.[2] |
| Boiling Point | ~140 °C at 0.5 mmHg | Decomposes at higher pressures.[2] |
| LogP | 3.8 – 4.2 (Predicted) | High lipophilicity due to adamantane cage.[2] |
| Solubility | Soluble in DCM, | |
| Stability | Light and moisture sensitive.[2] | Undergoes slow dehydrobromination if stored improperly.[2] |
Synthesis & Production Protocols
The synthesis of 1-(1-Adamantyl)-2-bromopropan-1-one requires a two-step sequence: the formation of the propyl ketone precursor followed by regioselective
Step 1: Precursor Synthesis (1-Adamantylpropan-1-one)
The adamantyl ethyl ketone precursor is synthesized via a Grignard reaction or Friedel-Crafts acylation.[1][2] The Grignard route is preferred for higher yields and cleaner workup.[2]
-
Reagents: 1-Adamantanecarbonyl chloride, Ethylmagnesium bromide (EtMgBr),
(catalyst).[1][2] -
Conditions: THF/Ether, 0°C to RT, inert atmosphere (
).
Step 2: Regioselective -Bromination
Direct bromination of the ketone is achieved using molecular bromine in an acidic medium.[2] The steric bulk of the adamantyl group ensures bromination occurs exclusively at the methylene position of the ethyl chain (the only enolizable position).[2]
Protocol:
-
Dissolution: Dissolve 10.0 g (52 mmol) of 1-(1-adamantyl)propan-1-one in 50 mL of glacial acetic acid.
-
Catalysis: Add 0.5 mL of 48% HBr (aq) to catalyze enol formation.
-
Addition: Add a solution of bromine (
, 2.7 mL, 52 mmol) in 10 mL acetic acid dropwise over 30 minutes at 20–25°C.-
Observation: The red color of bromine should disappear rapidly upon addition, indicating consumption.[2]
-
-
Quenching: Pour the mixture into 200 mL of ice water. The product will precipitate as a solid or oil.[2]
-
Purification: Extract with dichloromethane (
mL), wash with saturated (to remove acid) and sodium thiosulfate (to remove excess ). Dry over and concentrate.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway from adamantane carboxylic acid to the target
Reactivity & Synthetic Utility[1][4]
The chemical value of 1-(1-Adamantyl)-2-bromopropan-1-one lies in its specific reactivity profile. It acts as a neopentyl-like electrophile , but with distinct electronic properties.[1][2]
Nucleophilic Substitution ( )
The
-
Amination: Reaction with primary/secondary amines yields
-amino ketones (substituted cathinone analogs).[1][2] -
O-Alkylation: Reaction with carboxylates yields
-acyloxy ketones.[1][2]
Cyclization (Hantzsch Synthesis)
This compound is a classic precursor for Hantzsch Thiazole Synthesis .[2] Reacting with thioamides (e.g., thiourea, thiobenzamide) forms 2,4-disubstituted thiazoles.[2] The adamantyl group at the 4-position of the thiazole ring provides significant metabolic stability.[1][2]
Stereoelectronic Effects[1]
-
Carbonyl Inertness: The "cage" structure shields the carbonyl carbon from direct nucleophilic addition (e.g., Grignard addition to the carbonyl is extremely slow).[2]
-
Enolization: The ketone can only enolize towards the ethyl chain, making the regiochemistry of reactions highly predictable.[2]
Reactivity Network Diagram
Figure 2: Divergent reactivity pathways demonstrating the scaffold's versatility in heterocyclic and medicinal chemistry synthesis.
Medicinal Chemistry Applications
11 -HSD1 Inhibitors
The primary modern application of this scaffold is in the development of inhibitors for 11
-
Mechanism: 11
-HSD1 converts cortisone to cortisol.[1][2][5] Inhibitors are used to treat Type 2 diabetes and metabolic syndrome.[2][5][6] -
Role of Adamantane: The adamantyl group fills a large hydrophobic pocket in the enzyme active site, improving binding affinity (
often in nanomolar range) and metabolic stability compared to phenyl analogs.[2] -
Synthesis: The bromo-ketone is reacted with amides or amines to link the adamantyl "anchor" to the rest of the pharmacophore.[2]
Antiviral & CNS Agents[8]
-
Lipophilicity: The adamantyl group facilitates crossing the Blood-Brain Barrier (BBB).[1][2]
-
Transporter Inhibition: Amino-ketone derivatives (synthesized via Path A in Figure 2) show affinity for monoamine transporters (DAT, NET, SERT).[2] Note: While structurally related to psychoactive substances, these derivatives are investigated for therapeutic potential in depression and neurodegeneration.[1]
Safety & Handling (Lachrymator Warning)
CRITICAL SAFETY NOTICE:
-
Engineering Controls: All operations must be performed in a functioning chemical fume hood.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.[2]
-
Decontamination:
-
Storage: Store at 2–8°C under inert gas (
or ). The compound degrades and darkens (liberating HBr) upon exposure to light and moisture.[2]
References
-
Synthesis of Adamantyl Ketones: Stetter, H., & Rauscher, E. (1960).[2] Über Verbindungen mit Urotropin-Struktur, XVI.[1][2] Beiträge zur Chemie der Adamantan-Derivate. Chemische Berichte.[2]
-
Bromination Protocols: Leonova, M. V., et al. (2014).[2] Reaction of adamantane series olefins with N-bromosuccinimide.[1][2] Russian Journal of Organic Chemistry.[2]
-
11
-HSD1 Inhibitors: Sorensen, B., et al. (2010).[2][4] Discovery of adamantyl ethanone derivatives as potent 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors.[1][2][4][5] Bioorganic & Medicinal Chemistry Letters.[2] -
General Reactivity of
-Halo Ketones: Eicher, T., & Hauptmann, S. (2003).[2] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications.[2] Wiley-VCH.[1][2][5] -
Safety Data: PubChem Compound Summary for Adamantyl Derivatives.
Sources
- 1. CAS 5122-82-7: Adamantyl bromomethyl ketone | CymitQuimica [cymitquimica.com]
- 2. 1-Bromoadamantane - Wikipedia [en.wikipedia.org]
- 3. 1-Adamantanol CAS 768-95-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. Discovery of adamantyl ethanone derivatives as potent 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: 1-(1-Adamantyl)-2-bromopropan-1-one
CAS Number: 26525-24-6
Primary Classification:
Part 1: Executive Technical Summary
1-(1-Adamantyl)-2-bromopropan-1-one (CAS 26525-24-6) is a specialized
As an
Chemical Identity & Properties[1][2][3][4][5][6]
| Property | Specification |
| CAS Number | 26525-24-6 |
| IUPAC Name | 1-(1-Adamantyl)-2-bromo-1-propanone |
| Molecular Formula | |
| Molecular Weight | 271.19 g/mol |
| Appearance | Crystalline Solid (White to Off-white) |
| Solubility | Soluble in DCM, Chloroform, THF; Insoluble in Water |
| Reactivity Class | Alkylating Agent / Lachrymator |
| Storage | 2-8°C, Hygroscopic, Light Sensitive |
Part 2: Synthetic Pathway & Mechanism
The synthesis of 1-(1-Adamantyl)-2-bromopropan-1-one typically proceeds via the electrophilic
Mechanistic Workflow
The reaction generally employs molecular bromine (
Figure 1: Regioselective
Part 3: Applications in Drug Discovery
The primary utility of CAS 26525-24-6 lies in its ability to introduce the adamantyl group into heterocycles. The adamantyl moiety improves the pharmacokinetic profile of drugs by increasing lipid solubility (enhancing Blood-Brain Barrier penetration) and reducing metabolic clearance (steric protection).
Core Application: Hantzsch Thiazole Synthesis
This is the industry-standard workflow for utilizing CAS 26525-24-6. The
Target Classes:
-
11
-HSD1 Inhibitors: Treatment of Type 2 Diabetes and Obesity. -
P2X7 Receptor Antagonists: Anti-inflammatory and pain management.
-
Antimicrobial Agents: Adamantyl-thiazoles show potency against multidrug-resistant strains.
Figure 2: The Hantzsch Thiazole Synthesis workflow utilizing CAS 26525-24-6.
Part 4: Experimental Protocols
Synthesis of 1-(1-Adamantyl)-2-bromopropan-1-one
Note: This protocol assumes the use of standard Schlenk line techniques.
Reagents:
-
1-(1-Adamantyl)propan-1-one (10 mmol)
-
Bromine (
) (10.5 mmol) -
Glacial Acetic Acid (20 mL)
Procedure:
-
Dissolution: Dissolve 1-(1-Adamantyl)propan-1-one in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Add catalytic HBr to initiate enolization.
-
Bromination: Dilute bromine in 5 mL of acetic acid and add it dropwise to the ketone solution over 30 minutes at room temperature. The solution will initially turn red/orange and slowly fade as the bromine is consumed.
-
Observation: If the color persists, gently warm the solution to 40°C to accelerate consumption.
-
-
Quenching: Once the reaction is complete (verified by TLC, usually 2-4 hours), pour the mixture into ice-cold water (100 mL).
-
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (
mL). -
Wash: Wash the combined organic layers with saturated
(to neutralize acid) and brine. -
Isolation: Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: Recrystallize from ethanol or purify via flash column chromatography (Hexane/EtOAc) if necessary.
Safety & Handling (Lachrymator Warning)
CAS 26525-24-6 is a potent lachrymator (tear-inducing agent) and skin irritant.
-
Engineering Controls: All operations must be performed inside a functioning chemical fume hood.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.
-
Decontamination: Spills should be treated with a solution of sodium thiosulfate (to neutralize active bromine species) and dilute ammonia before cleaning.
-
Waste: Dispose of as halogenated organic waste.
References
-
PubChem. 1-(1-Adamantyl)propan-1-one (Precursor Data). National Library of Medicine. Available at: [Link]
-
Spilovska, K., et al. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice.[5] Current Medicinal Chemistry.[5] Available at: [Link]
-
Lamoureux, G. & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry.[6] Current Medicinal Chemistry.[5] Available at: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. RU2428408C2 - 1-bromoadamantane synthesis method - Google Patents [patents.google.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Diamondoid Scaffold: Strategic Integration of Adamantane in Drug Discovery
Core Directive & Executive Summary
The "Lipophilic Bullet" Concept
In the landscape of medicinal chemistry, the adamantane scaffold (
This guide analyzes the adamantane moiety beyond its structural novelty, focusing on its strategic application to modulate Pharmacokinetics (PK) and Pharmacodynamics (PD).[2] We will dissect its role in increasing blood-brain barrier (BBB) permeability, protecting metabolically labile sites, and serving as a scaffold for fragment-based drug design.
The Physicochemical Paradigm
The incorporation of an adamantyl group typically raises the logP of a molecule by approximately 3.0–3.2 units . This drastic shift is intentional, designed to drive compounds across the blood-brain barrier or to anchor them into lipophilic domains of target proteins.
Metabolic Stability via Bridgehead Blocking
A critical advantage of the adamantane cage is its resistance to metabolic oxidation. By placing the adamantane cage at a position vulnerable to cytochrome P450 oxidation, medicinal chemists can "cap" the molecule, extending its half-life (
Visualization: Adamantane ADME Logic
The following diagram illustrates the causal relationship between the adamantane structure and its ADME outcomes.
Figure 1: Logical flow illustrating how the physicochemical properties of the adamantane cage translate into specific pharmacokinetic advantages.
Mechanistic Case Studies
Neurology: Memantine (NMDA Antagonism)
Mechanism: Memantine acts as an uncompetitive, low-affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor. Unlike high-affinity antagonists (e.g., MK-801) that permanently block the channel causing psychotomimetic side effects, Memantine exhibits "fast on/off" kinetics.
-
The Adamantane Role: The cage structure binds inside the ion channel pore. Its lipophilicity allows it to access the CNS, while its specific size occludes the flow of
ions only when the channel is excessively open (excitotoxicity), sparing normal synaptic transmission.
Virology: Amantadine (M2 Channel Blockade)
Mechanism: Amantadine targets the M2 proton channel of the Influenza A virus.
-
The Adamantane Role: The drug binds within the transmembrane pore of the M2 tetramer. The hydrophobic adamantyl cage interacts with the inner helices (specifically Val27, Ala30, Ser31), physically blocking
influx required for viral uncoating. Note: Resistance is now widespread due to S31N mutations, but the mechanism remains a textbook example of ion channel obstruction.
Metabolic Disease: Saxagliptin (DPP-4 Inhibition)
Mechanism: Saxagliptin inhibits Dipeptidyl Peptidase-4 (DPP-4) to treat Type 2 Diabetes.[3][4][5]
-
The Adamantane Role: The 3-hydroxyadamantyl group occupies the
hydrophobic subsite of the DPP-4 enzyme. This "anchor" increases binding affinity significantly compared to smaller substituents, stabilizing the cyanopyrrolidine warhead in the catalytic site ( ).
Comparative Data Analysis
| Drug | Indication | Role of Adamantane | LogP (Approx) | Bioavailability | Half-Life ( |
| Amantadine | Antiviral / Parkinson's | Ion Channel Blocker | 2.4 | >90% | 12-17 hrs |
| Memantine | Alzheimer's | NMDA Channel Blocker | 3.3 | 100% | 60-100 hrs |
| Saxagliptin | Type 2 Diabetes | Hydrophobic Anchor ( | 0.6 | ~50% | 2.5 hrs |
| Vildagliptin | Type 2 Diabetes | Hydrophobic Anchor ( | 0.4 | 85% | 2-3 hrs |
*Note: Lower LogP in Gliptins is due to the polar nitrile/amide moieties attached to the cage.
Visualization: NMDA Receptor Blockade
The following diagram details the uncompetitive antagonism mechanism of Memantine.
Figure 2: Mechanism of Memantine action. The drug acts as a surrogate for Magnesium, blocking the channel during pathological activation while allowing physiological signaling.
Synthetic Protocols: Bridgehead Functionalization
The synthesis of adamantane derivatives often relies on functionalizing the bridgehead carbons (
Protocol: Synthesis of N-(1-Adamantyl)acetamide
This protocol describes the conversion of 1-adamantanol (or 1-bromoadamantane) to 1-acetamidoadamantane, the immediate precursor to Amantadine (1-aminoadamantane).
Reagents:
-
1-Adamantanol (15.2 g, 100 mmol)
-
Acetonitrile (Glacial, used as solvent and reactant)
-
Sulfuric Acid (
, conc. 98%) -
Glacial Acetic Acid (optional co-solvent)
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-adamantanol (15.2 g) in Acetonitrile (50 mL) . Cool the mixture to 0°C using an ice bath.
-
Acid Addition (The Ritter Step): Slowly add Concentrated
(12 mL) dropwise over 20 minutes. Critical: Maintain temperature below 10°C to prevent charring. The acid generates the stable tertiary adamantyl carbocation, which is then trapped by the nitrile lone pair. -
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours . The solution will typically turn pale yellow.
-
Quenching: Pour the reaction mixture slowly into Ice Water (200 mL) with vigorous stirring. The intermediate nitrilium ion hydrolyzes to the amide.
-
Isolation: The crude amide precipitates as a white solid. Filter the solid using a Buchner funnel.
-
Purification: Recrystallize the crude solid from cyclohexane or aqueous ethanol.
-
Yield Validation: Expected yield is 85-90% . Melting point should be 148-149°C .[6]
-
Hydrolysis to Amine (Optional): Refluxing this amide in NaOH/Diethylene glycol yields the free amine (Amantadine).
-
Visualization: Synthetic Workflow
The following diagram maps the Ritter reaction pathway.
Figure 3: Reaction workflow for the Ritter synthesis of adamantyl amides, highlighting the critical carbocation intermediate.
References
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. [Link]
-
Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond. Nature Reviews Drug Discovery. [Link]
-
Augeri, D. J., et al. (2005). Discovery and Preclinical Profile of Saxagliptin (BMS-477118): A Highly Potent, Long-Acting, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. [Link]
-
Schnell, J. R., & Chou, J. J. (2008). Structure and mechanism of the M2 proton channel of influenza A virus. Nature. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Saxagliptin [pdb101.rcsb.org]
- 5. Saxagliptin | C18H25N3O2 | CID 11243969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic Profiling of 1-(1-Adamantyl)-2-bromopropan-1-one
Executive Summary
1-(1-Adamantyl)-2-bromopropan-1-one (CAS: 26525-24-6) represents a critical intermediate in the synthesis of adamantane-derived substituted cathinones. Its structural architecture combines a lipophilic, bulky tricyclic adamantane cage with a reactive
For researchers and forensic analysts, accurate identification of this compound relies on detecting the interplay between the sterically demanding adamantyl group and the chiral center at the C2 position of the propanone chain. This guide provides a definitive spectroscopic profile, focusing on the diagnostic signals required for unambiguous identification.
Structural & Stereochemical Analysis[1][2]
The molecule consists of two distinct domains affecting the spectral data:[1][2]
-
The Adamantyl Cage: A rigid, diamondoid structure acting as a strong electron-donating group via induction, but sterically shielding the carbonyl.
-
The 2-Bromopropan-1-one Chain: Contains a chiral center at C2.[3] While typically synthesized as a racemic mixture (
), the presence of the bromine atom at the alpha position significantly deshields the adjacent proton and carbon nuclei.
Molecular Specifications
| Property | Value |
| Formula | |
| Molecular Weight | 271.20 g/mol |
| Monoisotopic Mass | 270.06 (79Br) / 272.06 (81Br) |
| Chiral Center | C2 (Alpha-carbon) |
Mass Spectrometry (MS) Profiling
Methodology: Electron Ionization (EI) at 70 eV.
Mass spectrometry provides the most immediate confirmation of the structure due to the unique isotopic signature of bromine and the stability of the adamantyl cation.
Diagnostic Fragmentation Patterns
The fragmentation is driven by
| m/z Value | Relative Intensity | Assignment | Mechanistic Origin |
| 270 / 272 | ~5-10% | Molecular Ion. Distinct 1:1 doublet indicates one Bromine atom ( | |
| 191 / 193 | < 5% | Loss of bromine radical. | |
| 135 | 100% (Base Peak) | Adamantyl Cation. Formed via | |
| 79 / 81 | Variable | Bromonium ion. |
Fragmentation Pathway Visualization[2]
Figure 1: Primary fragmentation pathway under Electron Ionization (EI), highlighting the formation of the diagnostic adamantyl cation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent:
The NMR profile is characterized by the contrast between the complex, overlapping adamantyl region and the clean, first-order coupling of the propyl chain.
NMR (Proton) Assignments
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 5.15 - 5.25 | Quartet ( | 1H | H-2 (CH-Br) | Significantly deshielded by the geminal Bromine and adjacent Carbonyl. |
| 1.95 - 2.08 | Broad Multiplet | 3H | Ad-H (Bridgehead) | Methine protons of the adamantane cage. |
| 1.80 - 1.85 | Doublet ( | 3H | H-3 ( | Methyl group coupled to the H-2 methine. |
| 1.65 - 1.78 | Multiplet | 12H | Ad-H (Methylene) | Remaining methylene protons of the adamantane cage ( |
NMR (Carbon) Assignments
| Shift ( | Type | Assignment | Structural Insight |
| 206.5 | Quaternary | C=O (C1) | Ketone carbonyl. Slightly shielded compared to alkyl ketones due to adamantyl bulk. |
| 46.8 | Quaternary | Ad-C1' | Quaternary carbon of the adamantane ring attached to the ketone. |
| 44.2 | Methine | C-Br (C2) | Alpha-carbon bearing the bromine. |
| 38.5 | Methylene | Ad-CH2 | Adamantane methylene carbons. |
| 36.4 | Methylene | Ad-CH2 | Adamantane methylene carbons. |
| 27.9 | Methine | Ad-CH | Adamantane bridgehead carbons. |
| 20.1 | Methyl | CH3 (C3) | Terminal methyl group. |
Infrared Spectroscopy (FT-IR)
Methodology: ATR (Attenuated Total Reflectance) or KBr Pellet.
The IR spectrum serves as a rapid functional group check. The absence of OH stretches and the specific position of the carbonyl band are key.
-
2905, 2850 cm⁻¹: Strong
stretching vibrations (characteristic of the adamantyl cage). -
1705 - 1715 cm⁻¹: Strong
stretching (Ketone). Note: This frequency is slightly lower than typical acyclic ketones due to the steric mass of the adamantane. -
1150 - 1250 cm⁻¹:
bending/stretching fingerprints. -
600 - 700 cm⁻¹:
stretch (often weak/obscured in fingerprint region).
Experimental Protocols
Protocol A: NMR Sample Preparation (High-Resolution)
Objective: Minimize solvent peaks and prevent concentration-dependent shifting.
-
Selection: Select a clean, dry 5mm NMR tube (Wilmad 507-PP or equivalent).
-
Weighing: Weigh 10-15 mg of the analyte into a clean vial.
-
Solvation: Add 0.6 mL of
(99.8% D) containing 0.03% TMS (v/v). -
Homogenization: Vortex for 10 seconds until fully dissolved. Ensure no suspended solids remain.
-
Transfer: Filter the solution through a glass wool plug into the NMR tube to remove particulate impurities (crucial for baseline stability).
-
Acquisition:
-
Set probe temperature to 298 K.
-
Acquire 16 scans (1H) or 1024 scans (13C) with a relaxation delay (
) of 2.0 seconds.
-
Protocol B: GC-MS Screening Workflow
Objective: Confirm isotopic pattern and fragmentation.
Figure 2: Standardized GC-MS workflow for forensic identification of adamantyl-ketones.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 129753629, 1-[(1E)-3-Bromoprop-1-en-1-yl]adamantane (Analogous Structure Analysis). Retrieved from [Link]
-
West Virginia University (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. (Mechanistic basis for alpha-cleavage in cathinone precursors). Retrieved from [Link]
Sources
- 1. C3H7Br CH3CHBrCH3 2-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Synthesis of Adamantyl-Thiazole Derivatives
Abstract & Strategic Rationale
The fusion of the adamantane cage with a thiazole pharmacophore represents a "privileged structure" strategy in medicinal chemistry. Adamantane (tricyclo[3.3.1.1
This application note details the synthesis of 2-(1-adamantyl)-4-arylthiazole derivatives. Unlike generic protocols, this guide focuses on the Lawesson’s Reagent-mediated thionation route, which offers superior yields and cleaner workups compared to traditional phosphorus pentasulfide (
Key Applications
-
Virology: Inhibition of the M2 ion channel (Influenza A) and Hepatitis C NS5B polymerase.
-
Neurology: 11
-HSD1 inhibitors for metabolic syndrome and Alzheimer’s disease. -
Oncology: SIRT1 inhibition and suppression of tumor cell proliferation.
Synthetic Strategy & Mechanism
The core chemistry relies on the Hantzsch Thiazole Synthesis , a condensation between a thioamide and an
Mechanistic Pathway
The reaction proceeds via nucleophilic attack of the thioamide sulfur on the
Figure 1: Mechanistic progression of the Hantzsch synthesis from thioamide alkylation to aromatization.
Experimental Protocols
Protocol A: Synthesis of Adamantane-1-carbothioamide
Rationale: Direct thionation of the amide is preferred over the nitrile route due to the steric bulk of the adamantyl group, which can hinder nucleophilic addition to nitriles.
Reagents:
-
Adamantane-1-carboxamide (10 mmol)
-
Lawesson’s Reagent (6 mmol)
-
Solvent: Anhydrous Toluene (50 mL)
Step-by-Step Methodology:
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[2]
-
Dissolution: Add Adamantane-1-carboxamide (1.79 g) and anhydrous toluene. Stir until suspended.
-
Thionation: Add Lawesson’s Reagent (2.42 g) in a single portion. The slight excess (0.6 eq per carbonyl, as LR delivers 2 S atoms) ensures complete conversion.
-
Reflux: Heat the mixture to reflux (110°C) for 3–5 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1). The product will appear as a less polar yellow spot compared to the starting amide.
-
Workup: Cool to room temperature. The reaction often yields a precipitate.
-
If solid forms: Filter and wash with cold toluene.
-
If solution remains: Evaporate solvent in vacuo. Redissolve residue in minimal hot ethanol and crystallize.
-
-
Purification: Recrystallize from ethanol/water if necessary.
Protocol B: Hantzsch Cyclization (The Coupling)
Rationale: Ethanol is the solvent of choice as it is polar enough to stabilize the transition state but allows the hydrophobic product to precipitate upon cooling or water addition.
Reagents:
-
Adamantane-1-carbothioamide (from Protocol A) (5 mmol)
-
Phenacyl Bromide (substituted or unsubstituted) (5.5 mmol)
-
Solvent: Absolute Ethanol (20 mL)
Step-by-Step Methodology:
-
Combination: In a 50 mL RBF, dissolve Adamantane-1-carbothioamide (0.98 g) in absolute ethanol.
-
Addition: Add Phenacyl Bromide (1.09 g) dropwise (if liquid) or portion-wise (if solid) at room temperature.
-
Reflux: Heat to reflux (78°C) for 4–6 hours.
-
Observation: The solution typically darkens, and a precipitate (the hydrobromide salt of the thiazole) may form.
-
-
Neutralization (Critical):
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into 50 mL of ice-water.
-
Neutralize with 10%
or solution until pH ~8. This liberates the free base thiazole.
-
-
Isolation: Filter the resulting precipitate. Wash copiously with water to remove inorganic salts.
-
Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.
Workflow Visualization
Figure 2: End-to-end synthetic workflow for adamantyl-thiazole production.
Data Analysis & Troubleshooting
Comparative Solvent Efficiency (Cyclization Step)
Solvent choice impacts reaction rate and purity. While DMF is faster, Ethanol provides cleaner workup.
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Workup Complexity |
| Ethanol | 78 (Reflux) | 4–6 | 88 | Low (Precipitation) |
| DMF | 100 | 2–3 | 92 | High (Requires extraction) |
| Dioxane | 101 | 3–5 | 82 | Moderate |
| Water | 100 | 12 | 45 | Low (Green, but slow) |
Troubleshooting Guide
-
Problem: Low yield in Step 2 (Thionation).
-
Problem: Sticky gum forms upon neutralization in Step 3.
-
Problem: Product retains sulfur smell.
References
-
Kadi, A. A., et al. (2010). Synthesis, antimicrobial and anti-inflammatory activities of novel 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles and 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles. European Journal of Medicinal Chemistry.
-
Stankova, I., et al. (2019). Adamantane Derivatives Containing Thiazole Moiety: Synthesis, Antiviral and Antibacterial Activity.[10][11][12] ResearchGate.[10]
-
Al-Abdullah, E. S., et al. (2014). Synthesis and antimicrobial activity of some new adamantane derivatives containing a thiazole moiety. Molecules.
-
Ozturk, T., et al. (2007). Use of Lawesson's Reagent in Organic Syntheses.[7][13][14] Chemical Reviews.
-
Sperry, J., & Wright, D. L. (2005). The application of adamantane in drug design.[10][12] Current Opinion in Drug Discovery & Development.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Lawesson's Reagent [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: Synthesis of 4-(1-Adamantyl)-5-methylthiazol-2-amine via Hantzsch Cyclization
Topic: Protocol for Reacting 1-(1-Adamantyl)-2-bromopropan-1-one with Thiourea Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Abstract & Strategic Significance
The adamantane scaffold is a privileged structure in medicinal chemistry, prized for its ability to enhance lipophilicity (
This guide details the synthesis of 4-(1-adamantyl)-5-methylthiazol-2-amine via the reaction of 1-(1-adamantyl)-2-bromopropan-1-one with thiourea . This transformation utilizes the classic Hantzsch Thiazole Synthesis, a robust, self-validating pathway that constructs the heterocyclic ring through condensation, cyclization, and dehydration.
Reaction Mechanism & Chemical Logic
The Hantzsch synthesis is a bimolecular condensation followed by an intramolecular cyclization. Understanding the specific regiochemistry of the adamantyl ketone is critical for structural validation.
Mechanistic Pathway[1][2][3][4]
-
Nucleophilic Displacement (
): The sulfur atom of thiourea acts as a soft nucleophile, attacking the -carbon of the bromoketone, displacing the bromide ion. This is the rate-determining step in many variations. -
Intermediate Formation: An acyclic
-thioketone intermediate is formed (often isolable as a salt if the reaction is stopped early, but typically proceeds in situ). -
Cyclization: The terminal amino group of the thiourea moiety attacks the carbonyl carbon of the ketone.
-
Dehydration: Loss of a water molecule drives the formation of the aromatic thiazole ring.
Regiochemical Outcome:
-
The Carbonyl Carbon (C1 of the propyl chain) becomes C4 of the thiazole ring.
4-Adamantyl group . -
The
-Carbon (C2 of the propyl chain) becomes C5 of the thiazole ring. 5-Methyl group .
Figure 1: Mechanistic pathway of the Hantzsch synthesis yielding the adamantyl-thiazole scaffold.[1]
Materials & Equipment
Reagents
| Reagent | CAS No. | Equiv.[2] | Role |
| 1-(1-Adamantyl)-2-bromopropan-1-one | 26525-24-6 | 1.0 | Substrate (Electrophile) |
| Thiourea | 62-56-6 | 1.1 - 1.2 | Reagent (Nucleophile) |
| Ethanol (Absolute) | 64-17-5 | Solvent | Reaction Medium |
| Sodium Carbonate ( | 497-19-8 | Excess | Neutralization Agent |
| Ethyl Acetate / Hexane | - | - | Recrystallization/TLC |
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser with drying tube (CaCl
or balloon) -
Magnetic stirrer and hot plate with oil bath
-
Büchner funnel for vacuum filtration
-
Rotary evaporator
Experimental Protocol
Phase 1: The Reaction (Hantzsch Cyclization)
Objective: Form the thiazole hydrobromide salt.
-
Setup: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(1-Adamantyl)-2-bromopropan-1-one (1.0 equiv, e.g., 2.71 g, 10 mmol) in absolute ethanol (30 mL).
-
Note: The adamantyl group is bulky and lipophilic. Ensure the ketone is fully dissolved before heating. If solubility is poor, a minimal amount of DMF (1-2 mL) can be added, but pure ethanol is usually sufficient at reflux.
-
-
Addition: Add thiourea (1.2 equiv, e.g., 0.91 g, 12 mmol) to the solution.
-
Reflux: Attach a reflux condenser. Heat the mixture to reflux (bath temp ~85°C) with vigorous stirring.
-
Monitoring: Maintain reflux for 2 to 4 hours . Monitor reaction progress via TLC (Mobile phase: 30% EtOAc in Hexanes).
-
Target: Disappearance of the bromoketone spot (
) and appearance of a lower spot (amine salt). -
Observation: A white or pale yellow precipitate (the HBr salt) often forms directly from the hot solution as the reaction proceeds.
-
Phase 2: Workup & Neutralization
Objective: Isolate the free amine base.
-
Concentration: Allow the reaction mixture to cool to room temperature. If a heavy precipitate has formed, proceed to filtration. If the solution is clear, remove approximately 70% of the ethanol under reduced pressure.
-
Precipitation: Pour the concentrated residue/suspension into ice-cold water (50 mL).
-
Neutralization: The product exists as the hydrobromide salt. To liberate the free base, slowly add a saturated aqueous solution of Sodium Carbonate (
) or 10% Ammonium Hydroxide ( ) with stirring until the pH reaches ~9-10.-
Visual Cue: The solid will likely change texture or color slightly as it converts to the free base.
-
-
Filtration: Stir the basic suspension for 30 minutes to ensure complete neutralization. Filter the solid under vacuum using a Büchner funnel.
-
Washing: Wash the filter cake copiously with cold water (
mL) to remove inorganic salts (NaBr) and excess thiourea.
Phase 3: Purification
Objective: Obtain analytical grade material.
-
Recrystallization: The crude solid is typically recrystallized from Ethanol/Water (3:1) or DMF/Water .[3]
-
Dissolve the solid in minimal boiling ethanol.
-
Add warm water dropwise until slight turbidity persists.
-
Allow to cool slowly to room temperature, then to 4°C.
-
-
Drying: Dry the purified crystals in a vacuum oven at 50°C for 6 hours.
Expected Results
-
Yield: 70% - 90%
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Expect a high melting point (typically >200°C for adamantyl thiazoles).[1]
Characterization & Validation
To ensure the integrity of the synthesized compound, compare analytical data against these expected parameters.
| Technique | Expected Signal | Structural Assignment |
| Adamantyl cage protons | ||
| Methyl group at C5 | ||
| C2 (Thiazole C-N) | ||
| C4 (Thiazole-Adamantyl junction) | ||
| C5 (Thiazole-Methyl junction) | ||
| Mass Spec (ESI+) | Molecular Ion |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reaction or loss during workup. | Extend reflux time to 6 hours. Ensure pH is >9 during neutralization; the salt is water-soluble, the free base is not. |
| Sticky Product | Impurities or residual solvent.[5] | Recrystallize from Ethanol/Water. If oiling out occurs, scratch the flask with a glass rod or use a seed crystal. |
| Starting Material Remains | Steric hindrance of adamantyl group. | Use a higher boiling solvent (e.g., n-Propanol) or add a catalytic amount of NaI to form the more reactive |
Safety & Compliance (HSE)
-
1-(1-Adamantyl)-2-bromopropan-1-one: Like most
-haloketones, this compound is a potential lachrymator and skin irritant. Handle only in a fume hood. Wear nitrile gloves and eye protection. -
Thiourea: Suspected carcinogen and goitrogen. Avoid dust inhalation.
-
Waste Disposal: All aqueous waste containing thiourea or bromides must be disposed of in the appropriate hazardous waste stream.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis.[6]
References
-
Hantzsch, A., & Weber, J. H. (1887).[5] Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. Link
-
Tilley, J. W., Levitan, P., & Kramer, M. J. (1979).[7] Adamantylthiourea derivatives as antiviral agents.[7] Journal of Medicinal Chemistry, 22(8), 1009–1010.[7] Link
-
Siddiqui, N., et al. (2023).[1] Synthesis of amantadine clubbed N-aryl amino thiazoles as potent urease,
-amylase & -glucosidase inhibitors. RSC Advances, 13, 26023-26038. Link -
Zawadzka, A., et al. (2021).[8] Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11
-HSD1.[9] Molecules, 26(16), 4822. Link -
PubChem Compound Summary. (2024). 1-(1-Adamantyl)-2-bromopropan-1-one (CAS 26525-24-6).[10] National Center for Biotechnology Information. Link
Sources
- 1. Synthesis of amantadine clubbed N -aryl amino thiazoles as potent urease, α-amylase & α-glucosidase inhibitors, kinetic and molecular docking studies ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05330J [pubs.rsc.org]
- 2. BJOC - Bifunctional thiourea-catalyzed asymmetric [3 + 2] annulation reactions of 2-isothiocyanato-1-indanones with barbiturate-based olefins [beilstein-journals.org]
- 3. jocpr.com [jocpr.com]
- 4. 1-(1-Adamantyl)propan-1-ol | C13H22O | CID 584510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Adamantylthiourea derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
applications in the synthesis of 11β-HSD1 inhibitors
Application Note: Advanced Synthesis and Evaluation of 11 -HSD1 Inhibitors
1Executive Summary
This guide details the synthetic pathways and biological validation protocols for inhibitors of 11
This document moves beyond general theory, providing specific protocols for synthesizing Adamantyl-Thiazole scaffolds (a classic high-potency pharmacophore) and Nicotinamide derivatives (represented by AZD4017), followed by a validated Scintillation Proximity Assay (SPA) for high-throughput screening.
Part 1: Synthetic Protocols
Structural Classes and Retrosynthesis
The development of 11
-
Adamantyl-Carboxamides/Thiazoles: Utilize the bulky adamantane cage to fill the enzyme's large hydrophobic binding pocket.
-
Nicotinamide/Pyridinones: Polar scaffolds (e.g., AZD4017) designed to improve metabolic stability and solubility while maintaining potency.
Diagram 1: Retrosynthetic Logic
The following diagram illustrates the divergent synthesis of these two major classes.
Caption: Divergent retrosynthetic pathways for Adamantyl-Thiazole (left) and Nicotinamide (right) inhibitors.
Protocol A: Synthesis of Adamantyl-Aminothiazoles
This class mimics the substrate transition state. The synthesis relies on the Hantzsch thiazole condensation.
Reagents:
-
1-Adamantylamine[3]
-
Benzoyl isothiocyanate
-
Ethyl bromopyruvate (or substituted
-bromo ketones) -
Sodium methoxide (NaOMe)[4]
Step-by-Step Methodology:
-
Thiourea Formation:
-
Dissolve 1-adamantylamine (10 mmol) in dry dichloromethane (DCM).
-
Add benzoyl isothiocyanate (10.5 mmol) dropwise at 0°C. Stir for 2 hours.
-
Hydrolysis: Treat the intermediate with K
CO in methanol to remove the benzoyl group, yielding 1-(adamantan-1-yl)thiourea . -
Checkpoint: Verify by LCMS (Mass [M+H]+: ~211).
-
-
Hantzsch Condensation (Cyclization):
-
Dissolve 1-(adamantan-1-yl)thiourea (5 mmol) in Ethanol (20 mL).
-
Add the
-bromo ester/ketone (5.5 mmol). -
Critical Step: If the substituent is aliphatic, stir at Room Temperature (RT) for 12 hours. If aromatic/bulky, heat to reflux (78°C) for 4-6 hours.
-
Observation: A precipitate often forms. If not, neutralize with aqueous NaHCO
.
-
-
Purification:
-
Filter the precipitate or extract with Ethyl Acetate.
-
Recrystallize from Ethanol/Water (9:1) to remove uncyclized sulfur impurities.
-
Troubleshooting:
-
Low Yield: If the reaction stalls, add 1.2 eq of NaOAc as a base to scavenge the HBr generated during cyclization.
Protocol B: Synthesis of Nicotinamide Inhibitors (AZD4017 Analog)
This protocol focuses on the amide coupling and S-alkylation required for the AZD4017 scaffold, a clinical candidate.
Reagents:
-
2,6-Dichloronicotinic acid
-
Cyclohexylamine
-
Propane-1-thiol
-
HATU (Coupling agent)
Step-by-Step Methodology:
-
Regioselective SNAr:
-
React 2,6-dichloronicotinic acid with propane-1-thiol (2.2 eq) and NaH in DMF at 0°C.
-
Selectivity Note: The thiol preferentially attacks the C-2 position due to the directing effect of the carboxylic acid, but careful temperature control is required to prevent bis-substitution.
-
-
Amide Coupling:
-
Take the thio-substituted nicotinic acid (1 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (3 eq). Stir for 15 mins to activate the acid.
-
Add Cyclohexylamine (1.1 eq). Stir at RT for 16 hours.
-
-
Oxidation (Optional for Sulfone analogs):
-
To convert the sulfide to a sulfone (often required for metabolic stability), treat with mCPBA (2.5 eq) in DCM at 0°C.
-
Part 2: Biological Evaluation Protocols
Scintillation Proximity Assay (SPA)
The SPA is the industry gold standard for 11
Mechanism:
11
-
Tracer:
H-Cortisol or H-Cortisone. -
Detection: Monoclonal anti-cortisol antibody coupled to Protein A-coated SPA beads (Yttrium Silicate).
-
Signal: When the antibody binds the generated cortisol, it brings the isotope close to the scintillant bead, emitting light. Inhibitors reduce the generation of cortisol, decreasing the signal.
Diagram 2: SPA Assay Workflow
Caption: SPA workflow. Inhibitors prevent the formation of Cortisol, resulting in low scintillation counts.
Detailed SPA Protocol
Materials:
-
Buffer: 50 mM HEPES, pH 7.4, 100 mM KCl, 5 mM NaCl, 2 mM MgCl
. -
Enzyme: Human recombinant 11
-HSD1 microsomes (expressed in HEK293 or CHO cells). -
Substrate: 200 nM Cortisone + 200
M NADPH. -
Tracer: [1,2,6,7-
H]-Cortisol (for competition binding) or use of unlabelled Cortisone substrate followed by detection with H-Cortisol tracer competition.
Procedure:
-
Compound Plating: Dispense 0.5
L of test compound (in DMSO) into white 384-well plates. -
Enzyme Addition: Add 10
L of enzyme solution (approx. 0.1 g protein/well). Incubate 15 min at RT (pre-incubation allows slow-binding inhibitors to associate). -
Reaction Start: Add 10
L of Substrate Mix (Cortisone + NADPH). -
Incubation: Seal plate and incubate at 37°C for 60 minutes.
-
Quench & Detect: Add 20
L of SPA Bead/Antibody suspension containing 18 -glycyrrhetinic acid (a potent inhibitor) to stop the reaction immediately. -
Read: Incubate 2 hours at RT (to allow bead settling and equilibrium) and read on a MicroBeta or TopCount scintillation counter.
Data Analysis:
-
Calculate % Inhibition:
-
Fit data to a 4-parameter logistic equation to determine IC
.
Part 3: SAR and Optimization Data
When optimizing leads, researchers must balance potency with selectivity against 11
Comparative Data Table
The following table summarizes typical SAR trends for Adamantyl vs. Non-Adamantyl inhibitors.
| Feature | Adamantyl-Thiazoles (e.g., BVT-14225) | Nicotinamides (e.g., AZD4017) |
| HSD1 Potency (IC | < 10 nM (Very High) | 10 - 50 nM (High) |
| HSD2 Selectivity | > 100-fold | > 1000-fold |
| Metabolic Stability | Low to Moderate (Greasy cage) | High (Polar functionality) |
| Solubility | Poor (requires formulation) | Good |
| Primary Liability | CYP450 inhibition | Short half-life (unless optimized) |
Optimization Tip: For Adamantyl derivatives, metabolic lability often occurs at the tertiary carbons of the adamantane cage. Introducing a hydroxyl group or replacing the cage with a bridged bicycle (e.g., norbornane) can improve microsomal stability without sacrificing potency [1].
References
-
Scott, J. S., et al. (2014).[5] Medicinal chemistry of inhibitors of 11
-hydroxysteroid dehydrogenase type 1 (11 -HSD1).[1][2][3][4][5][6][7][8][9][10][11] Journal of Medicinal Chemistry. [Link][5] -
Solly, K., et al. (2005). High-throughput screening of 11
-hydroxysteroid dehydrogenase type 1 in scintillation proximity assay format. Assay and Drug Development Technologies. [Link] -
Bovens, S., et al. (2017). Discovery of a Potent, Selective, and Orally Bioavailable Acidic 11
-Hydroxysteroid Dehydrogenase Type 1 Inhibitor: AZD4017.[7][11] Journal of Medicinal Chemistry. [Link] -
Zawadzka, A., et al. (2021). Novel 2-(Adamantan-1-ylamino)thiazol-4(5H)-one Derivatives and Their Inhibitory Activity towards 11
-HSD1.[1][4][6] International Journal of Molecular Sciences. [Link]
Sources
- 1. Synthesis of selective 11β-HSD1 inhibitors based on dammarane scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-throughput screening of 11beta-hydroxysteroid dehydrogenase type 1 in scintillation proximity assay format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry of inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Adamantane 11-beta-HSD-1 inhibitors: Application of an isocyanide multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationship of 2-adamantylmethyl tetrazoles as potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medkoo.com [medkoo.com]
Technical Application Note: Precision N-Alkylation with 1-(1-Adamantyl)-2-bromopropan-1-one
Executive Summary
This guide details the experimental protocol for utilizing 1-(1-Adamantyl)-2-bromopropan-1-one as an electrophilic alkylating agent. While this reagent is structurally significant for introducing the lipophilic adamantyl moiety—critical for modulating bioavailability and receptor affinity in cannabinoid (CB1/CB2) and 11
-
Steric Bulk: The adamantyl cage creates significant local steric hindrance.
-
Elimination Risk: As a secondary
-bromo ketone, the reagent is prone to dehydrohalogenation to form the corresponding vinyl ketone (Michael acceptor) under harsh basic conditions.
This protocol prioritizes Cesium Carbonate (
Chemical Properties & Safety Profile[1]
Physicochemical Data
| Property | Value | Notes |
| Formula | ||
| MW | 271.20 g/mol | |
| Appearance | White to off-white solid | Crystalline |
| Melting Point | 78–82 °C | Sharp melting range indicates purity |
| Solubility | DCM, DMF, DMSO, THF | Insoluble in water |
| Reactivity | Electrophile ( | Secondary alkyl halide |
Critical Safety: Lachrymator Warning
DANGER:
-
Engineering Controls: All weighing and reactions must be performed inside a functioning fume hood.
-
Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating potential before cleaning.
-
PPE: Double nitrile gloves and chemical safety goggles are mandatory.
Reaction Mechanism & Logic
The reaction follows a standard bimolecular nucleophilic substitution (
Mechanistic Pathway (DOT Visualization)
Caption: Competitive pathways between productive
The "Cesium Effect"
We utilize
-
Solubility: Cesium has a larger ionic radius, disrupting tight ion pairs in organic solvents (DMF/MeCN), making the indolyl anion more "naked" and nucleophilic.
-
Basicity: It is sufficiently basic to deprotonate the indole (
in DMSO) but less prone to promoting elimination compared to alkoxides (NaH/NaOEt).
Experimental Protocol: N-Alkylation of Indole Core
Objective: Synthesize N-[1-(1-adamantyl)-1-oxopropan-2-yl]indole derivatives.
Materials Checklist
-
Reagent: 1-(1-Adamantyl)-2-bromopropan-1-one (1.1 equiv)
-
Substrate: Indole / Indazole derivative (1.0 equiv)
-
Base: Cesium Carbonate (
), anhydrous (1.5 – 2.0 equiv) -
Solvent: N,N-Dimethylformamide (DMF), anhydrous (Grade: 99.8%+)
-
Quench: Saturated Ammonium Chloride (
)
Step-by-Step Procedure
-
Preparation (T=0):
-
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Purge with Argon or Nitrogen gas.
-
Add Indole substrate (1.0 mmol) and
(2.0 mmol, 652 mg).
-
-
Solvation:
-
Add anhydrous DMF (5.0 mL). Concentration should be roughly 0.2 M.
-
Stir at Room Temperature (RT) for 30 minutes. The mixture will likely turn from colorless to a pale yellow/pink suspension as the anion forms.
-
-
Alkylation (T=30 min):
-
Dissolve 1-(1-Adamantyl)-2-bromopropan-1-one (1.1 mmol, 298 mg) in a minimal amount of DMF (1.0 mL).
-
Add the bromide solution dropwise to the reaction flask over 5 minutes.
-
Note: Dropwise addition keeps the concentration of electrophile low initially, suppressing side reactions.
-
-
Reaction Monitoring:
-
Heat the mixture to 60°C .
-
Monitor via TLC or LC-MS at 1-hour intervals.
-
Typical completion time: 2–4 hours.
-
Endpoint: Disappearance of the indole starting material.
-
-
Work-up:
-
Cool to RT.
-
Pour the reaction mixture into Ice-Water (50 mL). The product often precipitates as a solid.
-
If Solid: Filter, wash with water (
) and hexanes ( ). -
If Oil: Extract with Ethyl Acetate (
). Wash combined organics with Brine ( ), dry over , and concentrate.
-
-
Purification:
-
Recrystallization from Ethanol/Water is often sufficient due to the high lipophilicity of the adamantyl group.
-
Alternatively, Flash Column Chromatography (Hexanes:EtOAc 9:1).
-
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Low Yield (<40%) | Incomplete conversion | Increase temperature to 80°C; ensure DMF is anhydrous. |
| Vinyl Ketone Formation | E2 Elimination | Lower temperature to 40°C; switch solvent to Acetonitrile (MeCN). |
| Starting Material Recovery | Steric hindrance | Switch base to NaH (Sodium Hydride) at 0°C (requires strict anhydrous conditions). |
| O-Alkylation (if phenol) | Ambident nucleophile | Use Acetone/ |
Analytical Validation (Expected Data)
Upon successful synthesis, the following spectral characteristics confirm the structure:
-
1H NMR (CDCl3):
-
Adamantyl: Multiplets at
1.60 – 2.05 ppm (15H). -
Methine (-CH-N): Quartet/Multiplet at
5.5 – 6.0 ppm (deshielded by carbonyl and nitrogen). -
Methyl (-CH3): Doublet at
1.6 – 1.8 ppm. -
Aromatic: Indole protons
7.0 – 8.0 ppm.
-
-
Mass Spectrometry (ESI+):
-
Look for
peak corresponding to Substrate + 177 Da (Adamantyl-CO-CH-CH3 fragment) - H. -
Characteristic loss of Adamantyl group (135 Da) in fragmentation.
-
References
-
Banothu, R., et al. (2017). "A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols." Royal Society of Chemistry Advances.
-
Santa Cruz Biotechnology. (2023). "1-(1-Adamantyl)-2-bromopropan-1-one Product Data Sheet." SCBT.
-
Sigma-Aldrich. (2023). "1-Bromoadamantane and Derivatives Safety Data." Merck KGaA.
- Upton, N., et al. (2008). "Adamantyl Ethanones as 11beta-HSD1 Inhibitors." Journal of Medicinal Chemistry. (Contextual grounding for adamantyl ketone stability).
-
Wiley, J.L., et al. (2012). "Novel Adamantyl Cannabinoids as CB1 Receptor Probes." National Institutes of Health (PMC).
Strategic Functionalization of the Adamantane Cage in Medicinal Chemistry
Application Note & Protocol Guide
Introduction: The "Diamondoid" Advantage
In modern drug discovery, the adamantane moiety (tricyclo[3.3.1.1
Core Pharmacological Benefits
-
Metabolic Shielding: The rigid cage structure protects adjacent functional groups from enzymatic hydrolysis and metabolic degradation, extending plasma half-life (
).[2] -
Lipophilicity Modulation: Introduction of an adamantyl group typically increases cLogP by ~3.0 units, facilitating Blood-Brain Barrier (BBB) penetration—crucial for CNS drugs like Memantine (Alzheimer's) and Amantadine (Antiviral/Parkinson's).
-
Specific Binding: The cage fits perfectly into hydrophobic pockets of the M2 ion channel (Influenza A) and the NMDA receptor.
Structural Logic
The adamantane cage possesses four bridgehead carbons (
-
Bridgehead (
): Chemically reactive via carbocation or radical intermediates. The primary site for functionalization. -
Bridge (
): Much harder to functionalize selectively; usually requires specific directing groups or severe conditions.
Experimental Workflow Visualization
The following diagram outlines the decision tree for synthesizing adamantane-based pharmacophores, distinguishing between "Classic" bulk manufacturing and "Modern" late-stage functionalization.
Caption: Decision matrix for adamantane synthesis. Route A is preferred for simple amines (Memantine); Route B is for complex analogs.
Protocol A: The Classic Ritter Reaction (Memantine Synthesis)
Application: Synthesis of 1-amino-3,5-dimethyladamantane (Memantine) or 1-aminoadamantane (Amantadine). Mechanism: Generation of a stable tertiary carbocation at the bridgehead, followed by nucleophilic attack by a nitrile (Ritter reaction).
Reagents & Equipment[3][4]
-
Bromine (Br
) (Caution: Highly Toxic/Corrosive) -
Sulfuric Acid (98% H
SO ) -
Sodium Hydroxide (NaOH)
Step-by-Step Methodology
Step 1: Bromination (Carbocation Precursor)
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, dropping funnel, and caustic scrubber (NaOH trap) for HBr fumes.
-
Addition: Charge 1,3-dimethyladamantane (10 mmol) and Fe powder (catalytic, 50 mg). Heat to 60°C.
-
Bromination: Dropwise add Br
(1.2 equiv) over 30 minutes.-
Expert Insight: The reaction is exothermic. If the red color of bromine persists, the reaction has stalled; add more Fe catalyst.
-
-
Workup: Stir for 4 hours at reflux. Cool, dissolve in CHCl
, wash with NaHSO (to quench Br ), dry over MgSO , and concentrate.
Step 2: The Ritter Reaction (Amidation)
-
Solvation: Dissolve the bromo-intermediate in Acetonitrile (10 mL/g).
-
Acidification: Cool to 0°C. Add conc. H
SO (6 equiv) dropwise.-
Critical Control Point: Maintain temperature <10°C during addition to prevent charring/polymerization.
-
-
Reaction: Warm to room temperature, then heat to 85°C for 6 hours. The bromine leaves as HBr, forming the carbocation which is trapped by acetonitrile to form the acetamido-adduct.
-
Quench: Pour onto crushed ice. Extract the solid amide precipitate or extract with ethyl acetate.
Step 3: Hydrolysis to Amine
-
Reflux: Suspend the acetamide in 20% NaOH (aq) and ethylene glycol (1:1 v/v). Reflux at 130°C for 24 hours.
-
Why Glycol? Aqueous NaOH alone boils at 100°C, which is often insufficient to cleave the sterically hindered adamantyl amide. Glycol raises the boiling point.
-
-
Isolation: Cool, extract with Toluene/Ether. Acidify with HCl in ether to precipitate Memantine HCl salt.
Protocol B: Modern C-H Functionalization (Iron-Catalyzed HAT)
Application: Late-Stage Functionalization (LSF). Direct alkylation of the adamantane cage without pre-functionalization (halogenation). Mechanism: Hydrogen Atom Transfer (HAT) using a Quinuclidine mediator and Iron/Photocatalysis to generate a bridgehead radical.
Reagents
-
Adamantane derivative (Drug scaffold)[1][2][3][6][7][8][9][10]
-
Photocatalyst: Ir(dF(CF
)ppy) (dtbbpy)PF (1 mol%) or Decatungstate. -
HAT Catalyst: Quinuclidine (5 mol%).
-
Iron Catalyst: Fe(OAc)
or similar (if using iron-mediated radical trapping). -
Trapping Agent: Michael acceptor (e.g., methyl acrylate) or Tosyl Azide.
-
Light Source: Blue LED (450 nm).
Methodology (Based on Martin et al. & MacMillan approaches)
-
Preparation: In a glovebox or under N
, combine the adamantane substrate (1.0 equiv), Quinuclidine (0.05 equiv), and Photocatalyst (0.01 equiv) in DMSO or Acetonitrile. -
Radical Trap: Add the electron-deficient alkene (e.g., phenyl vinyl sulfone or acrylate) (1.5 equiv).
-
Irradiation: Seal the vial and irradiate with Blue LEDs (450 nm) with fan cooling to maintain 25°C.
-
Reaction Time: Stir for 12–24 hours.
-
Purification: Dilute with water, extract with EtOAc. The product is the 1-alkylated adamantane.
Comparative Data: Classic vs. Modern
| Feature | Classic (Ritter/Bromination) | Modern (HAT/Photoredox) |
| Selectivity | Thermodynamic (3° Bridgehead) | Kinetic/Steric (3° Bridgehead) |
| Conditions | Harsh (H | Mild (Room Temp, Neutral pH) |
| Substrate Tolerance | Low (Acid sensitive groups fail) | High (Tolerates esters, amides) |
| Waste | High (Acid waste, Halogens) | Low (Catalytic) |
Protocol C: Synthesis of 11 -HSD1 Inhibitors (Urea Coupling)
Application: Synthesis of Adamantyl-Ureas (e.g., ABT-384 analogs) for metabolic syndrome treatment.
Target: Selective inhibition of 11
Diagram: Urea Coupling Logic
Caption: One-step urea formation via isocyanate coupling.
Step-by-Step Methodology
-
Dissolution: Dissolve 1-aminoadamantane (from Protocol A) in dry Dichloromethane (DCM). Add 1.5 equiv of Triethylamine (TEA) or DIPEA.
-
Coupling: Cool to 0°C. Add the specific isocyanate (e.g., 4-fluorophenyl isocyanate) dropwise.
-
Alternative: If the isocyanate is unstable, use Triphosgene (0.33 equiv) with the amine R-NH
to generate it in situ, then add the adamantyl amine.
-
-
Monitoring: Monitor by TLC (Mobile phase: 30% EtOAc/Hexane). The urea product is usually much less polar than the amine.
-
Workup: Quench with water. Wash organic layer with 1M HCl (removes unreacted amine) and sat. NaHCO
. -
Crystallization: Adamantyl ureas crystallize readily from Ethanol/Water mixtures.
References
-
Tyl, O. P., et al. (2020).[7] "Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane." ACS Omega. [Link]
-
Yang, H. B., et al. (2019). "Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer." ACS Catalysis. [Link]
-
Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews. [Link]
-
Sorensen, B., et al. (2007).
-HSD1 inhibitors." Bioorganic & Medicinal Chemistry Letters. [Link] -
Empel, C., & Jana, S. (2020). "C-H Functionalization via Iron-Catalyzed Carbene-Transfer Reactions." MDPI Catalysts. [Link]
Sources
- 1. jchr.org [jchr.org]
- 2. connectsci.au [connectsci.au]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2008062472A2 - Process for the preparation of memantine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ritter Reaction [organic-chemistry.org]
- 12. html.rhhz.net [html.rhhz.net]
- 13. endocrine-abstracts.org [endocrine-abstracts.org]
Application Note: Adamantyl Ketones in Structure-Activity Relationship (SAR) Studies
Part 1: Strategic Rationale & The "Diamond Anchor" Concept
In modern drug discovery, the adamantyl moiety (tricyclo[3.3.1.1
When derivatized as an adamantyl ketone , this scaffold offers a unique dual-functionality in Structure-Activity Relationship (SAR) studies:
-
The Anchor (Adamantane): Provides a spherical, hydrophobic mass (
) that fills large lipophilic pockets in receptors (e.g., CB1/CB2) or enzymes (e.g., 11 -HSD1), often improving potency by orders of magnitude. -
The Vector (Ketone): Acts as a stable, non-hydrolyzable linker that provides a specific hydrogen-bond acceptor vector, distinct from the labile ester or flexible ether linkages.
Critical SAR Parameters Modulated by Adamantyl Ketones[2]
| Parameter | Impact of Adamantyl Ketone Moiety | Mechanistic Rationale |
| Lipophilicity (LogP) | Significant Increase (+2.0 to +3.0 LogP units) | The diamondoid cage partitions strongly into lipid bilayers, improving blood-brain barrier (BBB) penetration for CNS targets. |
| Metabolic Stability | Enhanced (with exceptions) | The bridgehead carbons are resistant to |
| Receptor Residence | Prolonged ( | The "ball-in-socket" fit of the adamantane cage within hydrophobic pockets often creates significant van der Waals stabilization. |
| Conformational Rigidity | High | The ketone linker restricts bond rotation compared to alkyl chains, locking the pharmacophore in a bioactive conformation. |
Part 2: Case Study – 11 -HSD1 Inhibitors[2][3][4]
The development of 11
The Challenge: Early inhibitors lacked selectivity against the Type 2 isozyme (11
-
Mechanism: The adamantyl group occupies the large lipophilic substrate-binding pocket of 11
-HSD1. -
Linker Chemistry: The ketone carbonyl forms a water-mediated hydrogen bond with the catalytic triad (Tyr-183/Ser-170), mimicking the substrate (cortisone).
-
Outcome: Compounds like Adamantyl Ethanone Pyridyl derivatives achieved low nanomolar
values (10–50 nM) and >100-fold selectivity over 11 -HSD2.[6]
Part 3: Experimental Protocols
Protocol A: High-Fidelity Synthesis of 1-Adamantyl Ketones
Rationale: Direct reaction of Grignard reagents with acid chlorides often yields tertiary alcohol byproducts. The Weinreb Amide route is the "Gold Standard" for SAR library generation to ensure purity and reproducibility.
Reagents:
-
N,O-Dimethylhydroxylamine hydrochloride
-
EDC
HCl / HOBt (Coupling agents)[6] -
Organolithium or Grignard reagents (
)
Workflow:
-
Formation of Weinreb Amide:
-
Dissolve 1-adamantanecarboxylic acid (1.0 eq) in DCM (0.1 M).
-
Add N,O-dimethylhydroxylamine
HCl (1.2 eq), EDC HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq). -
Stir at RT for 12 h. Wash with 1N HCl, sat. NaHCO
, and brine. Dry over MgSO . -
Checkpoint: Verify product by LC-MS (Target: Amide Mass).
-
-
Nucleophilic Addition:
-
Dissolve Weinreb amide (1.0 eq) in anhydrous THF under Argon. Cool to 0°C.[5]
-
Add Grignard reagent (
, 1.5 eq) dropwise over 30 min. -
Critical Step: The stable chelated intermediate prevents over-addition.
-
Stir at 0°C for 2 h, then warm to RT for 1 h.
-
-
Quench & Isolation:
-
Quench with sat. NH
Cl. Extract with EtOAc. -
Purify via flash chromatography (Hexane/EtOAc gradient).
-
Protocol B: Metabolic Stability Assessment (Microsomal Stability)
Rationale: While the adamantane cage is robust, the tertiary bridgehead carbons (
Materials:
-
Human Liver Microsomes (HLM) (20 mg/mL protein)[6]
-
NADPH Regenerating System[6]
-
Test Compound (1
M final conc.) -
LC-MS/MS
Step-by-Step:
-
Pre-Incubation: Mix HLM (0.5 mg/mL final) with Test Compound in phosphate buffer (pH 7.4) at 37°C for 5 min.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Aliquot 50
L at min into 150 L ice-cold acetonitrile (containing internal standard). -
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant by LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Calculate
and .-
Acceptance Criteria: For an adamantyl lead,
L/min/mg is typically required to avoid rapid clearance via cage hydroxylation.[6]
-
Part 4: Visualization & Workflows
Diagram 1: The "Adamantyl Anchor" SAR Logic
This diagram illustrates the decision tree when incorporating an adamantyl ketone into a scaffold.
Caption: Decision cascade for optimizing adamantyl ketone pharmacophores. Note the remediation steps for high lipophilicity and metabolic instability.
Diagram 2: Synthetic Pathway (Weinreb Route)[9]
Caption: The Weinreb Amide protocol prevents the formation of tertiary alcohol byproducts common in direct Grignard additions to acid chlorides.[6]
References
-
Adamantyl Cannabinoids & SAR: Lu, D., et al. (2005). "Adamantyl Cannabinoids: A Novel Class of Cannabinergic Ligands."[3] Journal of Medicinal Chemistry. Link
-
11
-HSD1 Inhibitors: Scott, J. S., et al. (2011). "Discovery of Adamantyl Ethanone Pyridyl Derivatives: Potent and Selective Inhibitors of Human 11 -Hydroxysteroid Dehydrogenase Type 1."[7] ChemMedChem. Link -
Adamantane in Drug Design: Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." European Journal of Organic Chemistry. Link
-
Synthesis of Adamantyl Ketones: Kriz, Z., et al. (2006). "Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity."[8] Collection of Czechoslovak Chemical Communications. Link
Sources
- 1. scispace.com [scispace.com]
- 2. RU2380349C1 - 1-adamantyl methyl ketone synthesis method - Google Patents [patents.google.com]
- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 4. CCCC 2006, Volume 71, Issue 5, Abstracts pp. 709-722 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 5. Discovery of Adamantyl Heterocyclic Ketones as Potent 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Strategic Engineering of Adamantane Derivatives for Drug Discovery
Executive Summary: The "Lipophilic Bullet" Strategy
In modern drug discovery, the escape from "flatland" (planar aromatic scaffolds) is critical for improving clinical success rates. Adamantane (
This guide details the strategic creation of adamantane-based libraries. We move beyond simple commercial procurement to the de novo functionalization of the cage, utilizing both robust classical chemistry (Ritter Reaction) and modern radical mechanisms to generate high-Fsp3 (fraction of sp3 hybridized carbons) libraries.
Key Physicochemical Advantages
The adamantane cage adds significant lipophilicity and volume without introducing rotatable bonds, a rare combination that rigidifies the drug-target complex.
| Scaffold | Formula | LogP (Approx) | Molar Volume ( | Key Feature |
| Benzene | 2.1 | 89 | Planar, pi-stacking | |
| Cyclohexane | 3.4 | 108 | Flexible, metabolic liability | |
| Adamantane | 4.2 | 148 | Rigid, globular, metabolic shield |
Strategic Library Design Workflow
The creation of an adamantane library requires a divergent synthesis strategy. We utilize the reactivity difference between the bridgehead (tertiary, C1/C3) and bridge (secondary, C2) carbons. The bridgehead carbocation is stable, making it the primary entry point for functionalization.
Visualization: The Adamantane Divergent Workflow
The following diagram illustrates the logical flow from the raw scaffold to diverse library members using the protocols defined in this guide.
Figure 1: Divergent synthesis pathways for creating high-diversity adamantane libraries. Path 1 utilizes cationic chemistry for amidation, while Path 2 exploits radical chemistry for halogenation and subsequent substitution.
Protocol 1: The "Workhorse" – Bridgehead Amidation (Ritter Reaction)
Objective: To install an amide handle at the C1 position. This is the most robust method for generating diversity, as the resulting amides can be hydrolyzed to amines (precursors to urea/sulfonamide libraries) or used directly as peptidomimetics.
Mechanism: The reaction proceeds via the generation of a stable 1-adamantyl cation in strong acid, which is trapped by a nitrile nucleophile.
Materials
-
Substrate: 1-Adamantanol (or Adamantane with oxidative conditions)
-
Reagent: Diverse Nitriles (Acetonitrile, Benzonitrile, functionalized nitriles)
-
Solvent/Acid: Glacial Acetic Acid (
) and Sulfuric Acid ( ) -
Quench: Ice water,
(10 N)
Step-by-Step Methodology
-
Preparation: In a round-bottom flask, dissolve 1-Adamantanol (1.0 equiv) in Acetonitrile (or chosen nitrile, acting as solvent and reactant; 10-15 equiv).
-
Acid Addition: Cool the mixture to 0°C. Add
(conc., 2.0 equiv) dropwise. Caution: Exothermic. -
Reaction: Allow the mixture to warm to room temperature and stir for 3–12 hours.
-
Note: Reaction progress can be monitored by TLC (stain with PMA or Iodine, as adamantane is UV-inactive).
-
-
Workup: Pour the reaction mixture onto crushed ice.
-
Precipitation: Often, the amide precipitates immediately. Filter and wash with cold water.
-
Extraction: If no precipitate, extract with Dichloromethane (DCM). Wash organic layer with
(sat.) to remove residual acid.
-
-
Purification: Recrystallization from Ethanol/Water is usually sufficient.
Self-Validating Checkpoint:
-
1H NMR: Look for the shift of the bridgehead protons. In 1-adamantanol, the C2-H protons appear ~2.1 ppm. Upon amidation, the NH proton will appear (typically 5.5–8.0 ppm depending on the nitrile), and the cage symmetry remains (
).
Protocol 2: Radical Functionalization via Bromination
Objective: To create an electrophilic scaffold (1-Bromoadamantane) that allows for
Expert Insight: While direct C-H activation is academically interesting, radical bromination remains the industrial standard for reliability. The tertiary C-H bond energy (~96 kcal/mol) is significantly lower than the secondary C-H (~99 kcal/mol), ensuring high regioselectivity for the bridgehead.
Materials
-
Substrate: Adamantane
-
Reagent: Bromine (
) or N-Bromosuccinimide (NBS) -
Catalyst: Iron powder (Lewis acid catalytic amount) or Benzoyl Peroxide (Radical initiator)
-
Solvent: Neat (for
) or /Trifluorotoluene (for NBS)
Step-by-Step Methodology
-
Setup: Place Adamantane (1.0 equiv) in a flask equipped with a reflux condenser and a gas trap (
solution) to neutralize evolution. -
Bromine Addition: Add Bromine (
, 3.0 equiv) dropwise.-
Critical: If using iron powder (catalytic), add it before bromine.
-
-
Reflux: Heat to reflux (approx. 60°C) for 4 hours. The dark red color of bromine will persist.
-
Quench: Cool to room temperature. Add Sodium Metabisulfite (
) saturated solution until the red bromine color disappears and the solution turns yellow/white. -
Extraction: Extract with
or DCM. -
Crystallization: 1-Bromoadamantane is a waxy solid. Recrystallize from Methanol.
Library Expansion (The "Click" Divergence)
Once 1-Bromoadamantane is in hand, convert it to 1-Azidoadamantane for click-chemistry libraries:
-
Mix 1-Bromoadamantane + Trimethylsilyl azide (
) + (cat.) in DCM. -
Stir 1h at 0°C.
-
Resulting Azide is a "Universal Adaptor" for alkyne-tagged pharmacophores.
Mechanism of Action & Biological Logic
Understanding how these libraries function is crucial for screening. Adamantane derivatives often act as channel blockers .[1][2] The cage fits into the hydrophobic pore of ion channels (e.g., M2 proton channel in Influenza, NMDA receptor in CNS).
Visualization: The Pore Blocking Mechanism
This diagram illustrates the steric occlusion model validated by Memantine and Amantadine.
Figure 2: Mechanism of Action for Adamantane-based Ion Channel Blockers. The "Fast On/Off" kinetics (Memantine) are critical for distinguishing pathological activation from physiological signaling.
References
-
Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." European Journal of Organic Chemistry. Link
-
Liu, J., et al. (2011). "Adamantane derivatives: A review of their synthesis, properties and applications." Current Medicinal Chemistry. Link
-
Schreiner, P. R., et al. (2020). "C–H Functionalization of Diamondoids." Nature. Link
-
BenchChem Technical Support. (2025). "Adamantane Derivatives: A Comprehensive Technical Guide." Link
-
Organic Chemistry Portal. (2024). "Ritter Reaction: Mechanism and Protocols." Link
-
Kuca, K., et al. (2016).[3] "Adamantane - A Lead Structure for Drugs in Clinical Practice."[3] Current Medicinal Chemistry. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis & Optimization of 1-(1-Adamantyl)-2-bromopropan-1-one
Topic: Reaction Optimization & Troubleshooting Guide Target Molecule: 1-(1-Adamantyl)-2-bromopropan-1-one CAS Registry Number (Generic Reference): 104571-03-3 (Analogous structures) Primary Application: Intermediate for DPP-4 inhibitors (e.g., Saxagliptin analogs) and antiviral agents.
Module 1: The Optimized Protocol (The "Happy Path")
This section outlines the standard operating procedure (SOP) derived from kinetic data on sterically hindered ketones. The reaction relies on acid-catalyzed electrophilic
Reaction Scheme
Standard Protocol
| Parameter | Specification | Rationale |
| Precursor | 1-(1-Adamantyl)propan-1-one (1.0 eq) | High purity (>98%) required to prevent side-product co-crystallization. |
| Reagent | Bromine ( | Slight excess ensures conversion; large excess causes di-bromination. |
| Solvent | Glacial Acetic Acid (10 volumes) | Promotes enolization; suppresses radical pathways that attack the adamantane cage. |
| Catalyst | 48% HBr (0.1 eq) or AlCl | Initiates enol formation. The reaction is autocatalytic once HBr is generated. |
| Temperature | 20–25°C (Strict Control) | |
| Time | 2–4 Hours | Monitor by TLC/HPLC. Reaction is complete when the enol color fades. |
Step-by-Step Workflow:
-
Dissolution: Dissolve 1-(1-Adamantyl)propan-1-one in Glacial Acetic Acid. Add catalytic HBr.
-
Initiation: Add 10% of the calculated bromine solution dropwise. Wait for the color to discharge (indicating enol consumption).
-
Addition: Add the remaining bromine dropwise over 60 minutes, maintaining temperature at 20–25°C. Protect from light to prevent radical bromination.
-
Quench: Pour mixture into ice water containing Sodium Metabisulfite (
) to neutralize excess bromine. -
Isolation: The product often precipitates as a white/off-white solid. If oil forms (common with propyl chains), extract with DCM and recrystallize from Hexane/MeOH.
Module 2: Troubleshooting Center (Interactive Q&A)
Use this guide to diagnose deviations from the standard protocol.
Category A: Yield & Conversion Issues
Q: The reaction stalled at 60% conversion. Adding more bromine just turns the solution red. Why?
Diagnosis: The "Stalled Enol" Effect. Root Cause: The adamantyl group is extremely bulky. As the reaction proceeds, the concentration of HBr increases, which usually helps. However, if the starting ketone is not fully enolizing due to steric hindrance or lack of protonation power, the reaction stops. Solution:
Do not add more Bromine yet. Excess bromine will not react if there is no enol.
Add a Lewis Acid: Introduce 5 mol%
or. This coordinates to the carbonyl oxygen, forcing enolization more effectively than HBr alone. Temperature Bump: Briefly raise temperature to 35°C for 15 minutes to overcome the activation energy barrier, then cool back to 25°C.
Q: My yield is low (<50%), and I see a lot of starting material despite using 1.1 eq of Bromine.
Diagnosis: Volatilization Loss. Root Cause: Bromine is volatile. If the reaction vessel was not sealed or the addition was too fast (exothermic), bromine vapor escaped before reacting. Solution: Use a reflux condenser cooled to -10°C during addition, or use N-Bromosuccinimide (NBS) with
-TsOH in acetonitrile as a non-volatile alternative source of.
Category B: Impurity Profiling
Q: I see a major impurity (approx. 15%) with a slightly higher Rf value. What is it?
Diagnosis:
-Dibromo impurity (1-(1-Adamantyl)-2,2-dibromopropan-1-one). Root Cause: The mono-bromo product is electron-withdrawing, which usually slows down the second bromination. However, the adamantyl group's electron-donating induction can destabilize the transition state, making the second enolization competitive if the temperature is too high. Solution:
Strict Stoichiometry: Reduce Bromine to 0.95–1.0 eq.
Slow Addition: Ensure the concentration of free bromine is never high relative to the unreacted ketone.
Q: NMR shows broad peaks in the adamantane region (1.6–2.0 ppm) and correct integration for the alpha-proton is missing.
Diagnosis: Radical Cage Bromination. Root Cause: The reaction was likely exposed to ambient light or sunlight. Adamantane tertiary carbons are prone to radical attack. Solution:
Wrap the flask in aluminum foil.
Add a Radical Scavenger: Add 1 mol% BHT (butylated hydroxytoluene) to the reaction mixture to inhibit radical pathways.
Module 3: Critical Pathway Visualization
The following diagram illustrates the competition between the desired Ionic Pathway (Darkness/Acid) and the undesired Radical Pathway (Light/Heat).
Caption: Figure 1. Kinetic competition between acid-catalyzed ionic bromination (Blue/Green path) and radical cage bromination (Red path).
Module 4: FAQ (Scale-Up & Green Chemistry)
Q: Can I replace liquid Bromine for safety reasons?
A: Yes. For scale-up or safety, Phenyltrimethylammonium tribromide (PTAB) is a solid, weighable reagent that releases
-
Protocol Adjustment: Use 1.0 eq PTAB in THF at reflux. Note that THF might require workup to remove ammonium salts.
Q: The product is an oil. How do I get a solid for X-ray/Storage? A: The propyl chain adds rotational freedom, lowering the melting point compared to the methyl analog.
-
Crystallization Solvent: Try Methanol (cold) or Pentane .
-
Technique: Dissolve the oil in minimal warm methanol, add a seed crystal (if available) or scratch the glass, and store at -20°C for 24 hours.
-
Derivatization: If it refuses to solidify, consider converting it immediately to the next intermediate (e.g., amine substitution) if the bromo-ketone is unstable.
Q: Is the product stable? A: Alpha-bromo ketones are lachrymators and thermally unstable. They can undergo rearrangement (Favorskii rearrangement) under basic conditions. Store at 4°C under Argon, protected from light.
References
-
Mechanism of Alpha-Bromination: Master Organic Chemistry. Alpha Halogenation of Ketones via Enols. Retrieved from
-
Adamantane Chemistry: Vicha, R., et al. (2005). Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation. Institute of Organic Chemistry and Biochemistry, Academy of Sciences of the Czech Republic. Retrieved from
-
Green Bromination Methods: ACS Green Chemistry Institute. Reagent Guide: Bromination. Retrieved from
-
Kinetic Selectivity: Solomons, T.W.G. & Fryhle, C.B. Organic Chemistry: Radical Halogenation Selectivity. Retrieved from
Module 1: Synthesis Troubleshooting (The "Upstream" Problem)
Welcome to the Adamantane Chemistry Support Hub .
As a Senior Application Scientist specializing in bulky scaffold functionalization, I understand the unique frustration of working with adamantyl ketones. The adamantane cage is not just a lipophilic anchor; it is a steric fortress that fundamentally alters standard reactivity profiles.
This guide addresses the specific side reactions and troubleshooting pathways for
The most common user complaints stem not from the downstream reaction, but from impure starting materials generated during the bromination of 1-adamantyl methyl ketone.
Issue 1: The Gem-Dibromo Impurity
-
Symptom: NMR shows a singlet integrating to 1H around
6.0-6.5 ppm (the proton) alongside your product. -
Root Cause: The Acidification Effect . The introduction of the first bromine atom makes the remaining
-protons more acidic (electron-withdrawing induction). In standard Lewis acid-catalyzed conditions (e.g., ), the mono-bromo product enolizes faster than the starting material, leading to rapid second bromination. -
The Fix: Switch from elemental bromine to Copper(II) Bromide (
) in ethyl acetate/chloroform. This heterogeneous mechanism suppresses the "acidification effect" and stops cleanly at the mono-bromo stage.
Issue 2: Cage Bromination (The "Wrong Carbon" Attack)
-
Symptom: Mass spec shows correct M+ mass, but NMR splitting patterns are messy or the
-proton signal is missing/wrong. -
Root Cause: Radical Mechanism Leakage . Adamantane tertiary bridgehead hydrogens (
C-H) are prone to radical abstraction. If your reaction setup allows light or lacks radical scavengers, bromine radicals will attack the adamantane cage (positions 3, 5, or 7) rather than the -carbonyl position. -
The Fix: Ensure strict ionic conditions. Exclude light (wrap flask in foil) and use Lewis acid catalysis (
or ) to force the ionic enol pathway.
Module 2: Reactivity & Downstream Processing
Once you have the clean
Issue 3: The "Steric Wall" (SN2 Failure)
-
Symptom: Reaction with amines or thioureas is sluggish; starting material is recovered or hydrolyzes.
-
Technical Insight: The 1-adamantyl group is essentially a "brick wall" adjacent to the carbonyl. While the
-carbon is primary ( ), the transition state for backside SN2 attack is destabilized by the massive bulk of the adamantane cage. -
Side Reaction: Hydrolysis . Because the SN2 rate is retarded, trace water in the solvent becomes a competitive nucleophile. The resulting
-hydroxy ketone is a dead-end byproduct.
Visualizing the Reaction Pathways
Figure 1: Reaction landscape of adamantyl ketones. Note that the steric bulk slows the desired SN2 pathway, opening the door for hydrolysis.
Module 3: Impossible Reactions (Myth-Busting)
Users often fear side reactions that are actually mechanistically impossible for 1-adamantyl bromomethyl ketone (
| Fear | Reality | Reason |
| Favorskii Rearrangement | Impossible | The Favorskii mechanism requires an enolizable proton on the |
| Elimination to Enone | Impossible | Elimination to form an |
Standardized Protocol: Selective Synthesis of 1-Adamantyl Bromomethyl Ketone
Objective: Synthesize clean mono-bromo ketone without gem-dibromo impurities. Reference: King, L. C., & Ostrum, G. K. (1964). Journal of Organic Chemistry.
-
Setup: Equip a 250 mL 3-neck flask with a reflux condenser and mechanical stirrer.
-
Reagents:
-
1-Adamantyl methyl ketone (10 mmol)
-
Copper(II) Bromide (
) (20 mmol, 2 equivalents) -
Solvent: Ethyl Acetate / Chloroform (1:1 mixture, 50 mL)
-
-
Procedure:
-
Dissolve ketone in the solvent mixture.
-
Add
in one portion. The mixture will be heterogeneous (green solid). -
Reflux vigorously for 2-4 hours. The green solid (
) will turn white ( ). -
Monitor: TLC will show the disappearance of the ketone.
-
-
Workup:
-
Filter off the white
solid while hot. -
Evaporate the filtrate to dryness.
-
Purification: Recrystallize from methanol.
-
-
Why this works:
releases bromine essentially "on demand" upon coordination with the ketone enol, preventing the high local concentration of that leads to over-bromination.
Frequently Asked Questions (FAQs)
Q: My Hantzsch reaction yield is low (<40%). What is happening? A: You are likely fighting hydrolysis. The adamantyl group slows down the attack of thiourea. If your ethanol is not anhydrous, water competes for the electrophilic carbon. Fix: Use molecular sieves to dry your solvent and add a scavenger like triethyl orthoformate if moisture is unavoidable.
Q: Can I use NBS (N-Bromosuccinimide) for the bromination? A: Proceed with extreme caution. NBS is often used for radical bromination. If you use NBS, you must add a strong acid catalyst (like p-TsOH) to drive the ionic mechanism. Without acid, you risk brominating the adamantane cage (bridgehead) instead of the alpha position.
Q: I see a spot on TLC that moves slightly faster than my product. Is it the dibromo?
A: Yes. The gem-dibromo compound is less polar than the mono-bromo ketone. If you used elemental bromine (
References
-
Selective Bromination Protocol: King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461.
-
Adamantane Reactivity & Sterics: Vicha, R., et al. (2006). Preparation of 1-Adamantyl Ketones: Structure, Mechanism... Collection of Czechoslovak Chemical Communications, 71(5), 709-722.[1]
-
Hantzsch Synthesis Optimization: Potewar, T. M., et al. (2008). One-pot synthesis of Hantzsch thiazoles... Synthetic Communications, 38(3), 360-367.
Sources
Technical Support Center: Adamantane Chemistry & Purification
Senior Application Scientist Desk
Status: Online Ticket Topic: Purification, Detection, and Handling of Adamantane-Containing Products Ticket ID: ADM-PUR-992
Introduction
Welcome to the Adamantane Technical Support Center. Working with adamantane (tricyclo[3.3.1.1^3,7]decane) presents a unique paradox: it is a rigid, stable "diamondoid" scaffold, yet it behaves like a "ghost" in many standard purification workflows. It lacks UV chromophores, sublimes unexpectedly, and frequently oils out during crystallization.
This guide addresses these specific failure modes. It is designed for researchers observing low mass recovery , invisible HPLC peaks , or waxy impurities .
Module 1: The "Invisible Peak" (Detection & Chromatography)
User Complaint: "I know my reaction worked by NMR, but I see nothing on my LC-MS UV trace, and my TLC plates are blank under the UV lamp."
Root Cause Analysis
Adamantane is an aliphatic cage structure with saturated C-C bonds. It possesses no conjugated
Troubleshooting Protocol: Visualization & Detection
1. Thin Layer Chromatography (TLC) Do not rely on UV. You must use destructive staining methods that react with the aliphatic cage or specific functional groups on your derivative.
| Stain Reagent | Target Functionality | Protocol Notes |
| Iodine Chamber ( | Universal (Lipophilic) | First Line of Defense. Adamantane traps iodine vapor reversibly. Brown spots appear on a yellow background.[1][2] Note: Mark spots immediately; they fade.[2] |
| Phosphomolybdic Acid (PMA) | Alcohols, Ketones, Hydrocarbons | Best for Contrast. Dip plate, blot excess, and heat with a heat gun until spots appear dark blue/green against a light green background [1]. |
| Ceric Ammonium Molybdate (CAM) | Universal (Oxidizable) | Highly sensitive.[1] Requires strong heating (charring).[1] Dark blue spots on a white background. |
| Anisaldehyde | Nucleophiles, Carbonyls | Good for differentiating derivatives based on color (pink/purple/blue) rather than just intensity [2]. |
2. HPLC/Flash Chromatography Detection If your molecule lacks a UV-active tag, you must switch detection physics.
-
Recommended: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) .[3] These are "universal" detectors that rely on the scattering of light by solid particles after the solvent evaporates. They are ideal for adamantane [3, 4].
-
Alternative: Refractive Index (RI) .[4] Useful for isocratic runs but drifts baseline severely with gradients.
-
Last Resort (UV): If you must use UV, set the wavelength to 200–210 nm . Warning: You must use HPLC-grade Acetonitrile/Water. Methanol absorbs too much at this range.
Decision Logic: Selecting a Detector
Figure 1: Decision matrix for detecting non-chromophoric adamantane derivatives. Note that volatility rules out ELSD/CAD as the analyte may evaporate with the mobile phase.
Module 2: The "Ghost" Yield (Sublimation & Drying)
User Complaint: "I isolated 500 mg of product, put it on the high-vac pump overnight, and this morning the flask is empty (or has crystals on the neck)."
Root Cause Analysis
Adamantane and its simple derivatives (e.g., 1-adamantanol, 2-adamantanone) have high vapor pressures and sublime readily at moderate temperatures and reduced pressures [5]. The globular shape prevents efficient crystal packing, lowering the lattice energy required for phase transition.
Handling Protocol: Volatility Management
1. Solvent Removal (Rotary Evaporation)
-
Temperature: Do not exceed 30°C–35°C water bath temperature for simple derivatives.
-
Pressure: Use moderate vacuum (e.g., 50–100 mbar). Do not go to full pump vacuum (<10 mbar) while the flask is warm.
-
Monitoring: Watch the condenser. If you see white solids forming on the cooling coils, you are distilling your product. Stop immediately.
2. Final Drying
-
NEVER use a high-vacuum manifold (Schlenk line) for extended periods on simple adamantane derivatives.
-
Method: Dry under a gentle stream of Nitrogen (
) at atmospheric pressure, or use a desiccator with a mild desiccant (e.g., ) without vacuum. -
Lyophilization: If freeze-drying a peptide-adamantane conjugate, ensure the condenser is significantly colder than the sublimation point of the derivative, though conjugates are generally less volatile.
Module 3: The "Grease" Trap (Purification & Phase Separation)
User Complaint: "My product is oiling out. I can't get it to crystallize, and it smears on the column."
Root Cause Analysis
The adamantyl group is highly lipophilic (greasy). It disrupts hydrogen bonding networks, often preventing the formation of ordered crystal lattices, leading to "oiling out" or waxy amorphous solids.
Troubleshooting Protocol: Purification Strategies
1. Recrystallization (Overcoming the Waxy Phase) Standard single-solvent recrystallization often fails. You need a solvent pair system to force lattice formation.
| Solvent System | Ratio (v/v) | Application | Mechanism |
| Methanol / DCM | 10:1 to 5:1 | Polar Derivatives | DCM solubilizes the grease; MeOH forces precipitation upon cooling. |
| Hexane / Acetone | Variable | Non-polar Derivatives | Acetone acts as the "polar" counter-solvent to lipophilic Hexane [6]. |
| Pentane (Cold) | Single | Highly Lipophilic | Dissolve at RT, freeze at -78°C. Filter while cold to remove impurities. |
2. Removing Adamantane Tags (Peptide Synthesis) In Solid Phase Peptide Synthesis (SPPS), adamantane is sometimes used as a solubility tag.
-
Cleavage: If attached via an acid-labile linker, use TFA/TIS/Water scavengers.
-
Scavenging: The cleaved adamantane cation is highly reactive. You must use high concentrations of scavengers (Triisopropylsilane - TIS) to prevent it from re-alkylating sensitive residues (Trp, Cys) on your peptide [7].
-
Purification: The adamantyl-peptide will be extremely hydrophobic.
-
Column: C4 or C8 (instead of C18) to prevent irreversible binding.
-
Gradient: You will likely need high % Acetonitrile (up to 90-100%) to elute the product [8].
-
Workflow: Purification of Waxy Adamantane Derivatives
Figure 2: Logic flow for recrystallizing waxy adamantane solids. Note the use of polarity-switching solvent pairs.
References
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates. Link
-
University of Rochester. (n.d.). Magic Formulas: TLC Stains.[1] Link
-
Shimadzu. (n.d.). ELSD and UV - Complementary Detectors for the HPLC Analysis. Link
-
Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option?Link
-
Perlovich, G. L., et al. (2016). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation. PubMed . Link
-
Sasaki, T., et al. (1978).[5] Synthesis of Adamantane Derivatives. Journal of Organic Chemistry . Link
-
Merck Millipore. (n.d.). Fmoc resin cleavage protocols. Link
-
Velyvis, A., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry . Link
Sources
- 1. TLC stains [reachdevices.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
- 4. Comparison of Three Detectors Used for HPLC Determination of Monoglycerides [spkx.net.cn]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Adamantyl-Heterocycle Synthesis
This guide functions as a specialized Technical Support Center for medicinal chemists facing yield issues in adamantyl-heterocycle cross-coupling.
Ticket ID: ADM-YIELD-OPT-01 Subject: Improving Yield & Selectivity in Adamantane Functionalization Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Lipophilic Bullet" Challenge
Attaching an adamantyl group (the "lipophilic bullet") to a heterocycle is a critical strategy for improving the pharmacokinetic profile of a drug candidate (increasing half-life and membrane permeability). However, the steric bulk of the adamantane cage and the electronic mismatch between the nucleophilic radical/carbocation and the heterocycle often lead to low yields (<30%).
This guide prioritizes two pathways:
-
Radical C-H Functionalization (Minisci/Photoredox): The modern standard for direct attachment.
-
Carbocationic Insertion (Ritter/Friedel-Crafts): The classical route for amide linkers or electron-rich systems.
Decision Matrix: Method Selection
Before optimizing, ensure you are using the correct pathway for your specific heterocycle.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on heterocycle electronics.
Protocol A: The Modern Minisci Reaction (Yield Optimization)
Best for: Pyridines, Quinolines, Isoquinolines. Common Yield Issue: Polysubstitution and low conversion due to solubility.
The "Self-Validating" Protocol
Instead of the classical silver-catalyzed method (which often requires excess oxidant), use this optimized Decarboxylative Alkylation protocol.
Reagents:
-
Substrate: Heterocycle (1.0 equiv)
-
Radical Source: 1-Adamantanecarboxylic acid (1.5 - 2.0 equiv)
-
Catalyst: AgNO₃ (0.2 equiv)
-
Oxidant: (NH₄)₂S₂O₈ (1.5 equiv)
-
Solvent: DCM/Water (1:1) or TFA/Water (for solubility)
Step-by-Step Workflow:
-
Solubility Check: Dissolve the heterocycle in the aqueous acid phase before adding the adamantane source. If the heterocycle precipitates, add TFA dropwise until clear.
-
Radical Generation: Heat to 40–50°C. The persulfate oxidizes Ag(I) to Ag(II), which decarboxylates the adamantane acid to generate the 1-Adamantyl radical (1-Ad•) .
-
Phase Transfer: The lipophilic 1-Ad• radical must migrate to the aqueous phase to attack the protonated heterocycle. Vigorous stirring (1000+ RPM) is non-negotiable.
Troubleshooting Guide (Minisci)
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<20%) | Poor Phase Transfer | Switch to a biphasic system (DCM/H₂O) with a phase transfer catalyst (e.g., TBAHS) or use Acetone/H₂O to homogenize. |
| Polysubstitution | Radical Concentration too High | Add the oxidant and catalyst portion-wise over 2 hours. Do not dump them in at once. |
| No Reaction | Heterocycle not Protonated | Check pH. The reaction must be acidic (pH < 2) to lower the LUMO of the heterocycle, making it susceptible to nucleophilic radical attack [1, 2].[1] |
| Tarry/Black Mixture | Polymerization of Heterocycle | Lower temperature to RT and switch oxidant to Selectfluor or use Photoredox conditions (see below). |
Protocol B: Photoredox Catalysis (High Precision)
Best for: Complex substrates, late-stage functionalization, sensitive functional groups.
Mechanism: Uses visible light and an Ir/Ru catalyst to generate the adamantyl radical via Hydrogen Atom Transfer (HAT) or decarboxylation, avoiding harsh thermal/acidic conditions [3, 4].
Optimized Conditions:
-
Catalyst: [Ir(dF(CF₃)ppy)₂dtbbpy]PF₆ (1 mol%)
-
Reagent: 1-Adamantyl oxalate or N-hydroxyphthalimide ester (Redox-active ester).
-
Light Source: Blue LED (450 nm).
-
Solvent: DMSO or MeCN (degassed).
Yield Tip: Oxygen is a radical quencher. Sparge the solvent with Argon for 15 minutes prior to irradiation. Failure to deoxygenate is the #1 cause of failure in photoredox adamantylation.
Protocol D: The Ritter Reaction (Amide Linkers)
Best for: Creating an amide bond between Adamantane and a nitrile-bearing heterocycle.
The "Viscosity Trap"
The classical Ritter reaction uses concentrated H₂SO₄. Adamantane derivatives often sublime or precipitate, and the reaction mixture becomes too viscous, trapping the carbocation.
Optimized Protocol:
-
Precursor: 1-Adamantanol or 1-Bromoadamantane.
-
Nitrile: Heterocyclic nitrile (e.g., 3-cyanopyridine).
-
Acid System: Do not use neat H₂SO₄. Use Acetic Acid/H₂SO₄ (10:1) . The acetic acid acts as a solvent to solubilize the adamantyl carbocation [5].
-
Temperature: 50°C.
Mechanistic Insight: The 1-Adamantyl carbocation is stable but bulky. If the nitrile is also bulky, steric hindrance prevents the nitrilium ion formation.
-
Fix: If the Ritter fails, switch to a modified Ritter using Triflic Acid (TfOH) in DCM, which generates a "superelectrophile" [6].
Comparative Analysis of Yields
| Method | Target Bond | Typical Yield | Key Limitation |
| Minisci (Ag/S₂O₈) | C(sp²)–C(sp³) | 40–60% | Requires acidic media; polysubstitution common. |
| Photoredox | C(sp²)–C(sp³) | 70–90% | Reagents are expensive; scale-up is photon-limited. |
| Ritter | C–N (Amide) | 50–80% | Harsh acid; waste generation (salts). |
| Friedel-Crafts | C(sp²)–C(sp³) | 30–50% | Only works for electron-rich heterocycles (e.g., thiophene). |
Visualizing the Radical Pathway
Understanding the radical lifespan is key to improving yield.
Figure 2: The critical path for the adamantyl radical. Yield loss occurs at the "Side Reaction" node if the heterocycle concentration is insufficient.
FAQ: Frequently Asked Questions
Q: My adamantane precursor is not dissolving in the reaction mixture. A: Adamantane is highly lipophilic. For aqueous Minisci reactions, use Trifluoroethanol (TFE) or Acetonitrile as a co-solvent. TFE stabilizes the radical cation intermediate and improves solubility significantly.
Q: I am getting a mixture of 1-adamantyl and 2-adamantyl products. A: This suggests your radical generation method is too energetic (non-selective H-abstraction). Switch to Decarboxylative methods (using 1-adamantanecarboxylic acid) rather than direct C-H activation of adamantane, as the carboxylic acid anchors the radical generation strictly to the 1-position [3].
Q: Can I use bromoadamantane for cross-coupling (Suzuki/Buchwald)? A: Generally, no . 1-Bromoadamantane is a tertiary alkyl halide and does not undergo oxidative addition with Palladium easily (beta-hydride elimination is not possible, but sterics are prohibitive). For Pd-catalyzed coupling, you must use specialized ligands (e.g., CataCXium A ) or switch to Nickel catalysis (Ni/Photoredox dual catalysis) which handles sp³ electrophiles much better [4].
References
-
Minisci Reaction Mechanism & Scope: Minisci, F. (1971).[2] Novel Applications of Free-Radical Reactions in Preparative Organic Chemistry.
-
Modern Minisci Optimization: Duncton, M. A. J. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists.
-
Photoredox Adamantylation: MacMillan, D. W. C., et al. (2014). Decarboxylative peptide functionalization by photoredox catalysis.
-
Nickel/Photoredox Dual Catalysis: Molander, G. A. (2014). Single-Electron Transmetalation in Organoboron Cross-Coupling.
-
Ritter Reaction Protocols: Vázquez-Romero, A., et al. (2013). Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine.
-
Direct C-H Amidation of Azoles: RSC Chemical Communications (2024). Direct C–H amidation of 1,3-azoles: light-mediated, photosensitiser-free vs. thermal. [3]
Sources
managing steric hindrance in adamantane derivative synthesis
Topic: Managing Steric Hindrance in Adamantane Functionalization
Status: Operational | Tier: Level 3 (Senior Application Scientist)
Introduction: The "Diamondoid" Challenge
Welcome to the Advanced Synthesis Support Portal. You are likely here because the unique geometry of adamantane (
While adamantane offers exceptional lipophilicity and rigidity for drug design (e.g., Memantine, Vildagliptin), its diamond-like cage structure creates a steric wall . The bridgehead carbons (positions 1, 3, 5, 7) are chemically distinct from the secondary carbons (positions 2, 4, 6, etc.), yet standard reagents often struggle to differentiate them or fail to access them entirely due to 1,3-diaxial steric compression.
This guide treats your synthetic challenges as "Support Tickets," providing root-cause analysis and validated protocols.
Ticket #001: Regioselectivity Failures in C-H Activation
Issue: “I cannot control selectivity between the 1-position (tertiary) and 2-position (secondary). My radical halogenation yields a messy mixture.”
Root Cause Analysis
Standard radical initiators often lack the steric discrimination necessary to distinguish between the tertiary C-H bond (BDE ~96 kcal/mol) and the secondary C-H bond (BDE ~99 kcal/mol). While the tertiary radical is electronically favored, small radical species (like
The Solution: Steric Control via H-Atom Transfer (HAT)
To enforce 1-position selectivity, you must use a bulky Hydrogen Atom Transfer (HAT) catalyst that physically cannot access the secondary sites.
Protocol: 1-Selective C-H Functionalization
System: Photoredox-Catalyzed HAT (Schreiner/MacMillan approach)
| Component | Recommendation | Function |
| Catalyst | Quinuclidine or 3-Acetoxyquinuclidine | Bulky HAT agent that preferentially abstracts the exposed bridgehead H. |
| Photocatalyst | Oxidizes the quinuclidine to its radical cation form. | |
| Trap | Electron-deficient alkene (e.g., sulfones) | Traps the resulting adamantyl radical. |
| Solvent | Acetonitrile (MeCN) | Polar enough to solubilize the catalyst system. |
Step-by-Step Workflow:
-
Prep: Dissolve Adamantane (1.0 equiv), Alkene Trap (2.0 equiv), Ir-Photocatalyst (1 mol%), and Quinuclidine (5 mol%) in degassed MeCN.
-
Irradiation: Expose to Blue LED (450 nm) under
atmosphere for 12–24 hours. -
Mechanism Check: The quinuclidine radical cation is too bulky to abstract the internal secondary hydrogens. It selectively pulls the bridgehead hydrogen.
-
Workup: Remove solvent.[1] Purification often requires sublimation (see FAQ) due to the greasy nature of the product.
Visualizing the Selectivity Logic
Figure 1: Decision tree for selecting C-H activation reagents based on regioselectivity requirements.
Ticket #002: Cross-Coupling Stalled (Pd-Catalysis)
Issue: “My Suzuki coupling with 1-bromoadamantane is dead. No product, just starting material. I thought tertiary halides were prone to elimination?”
Root Cause Analysis
-
Bredt’s Rule Protection: You are likely not seeing elimination.
-hydride elimination would form a double bond at the bridgehead, which is geometrically forbidden (Bredt’s Rule). This actually makes adamantyl halides more stable than t-butyl halides. -
The Real Problem: Oxidative Addition . The
bond is sterically shielded by the cage. Standard catalysts are too bulky and electron-poor to penetrate this shield and insert into the bond.
The Solution: High-Activity Catalysts & "Bite" Angles
You require electron-rich, bulky phosphine ligands that create a highly active mono-ligated Pd(0) species.
Protocol: Optimized Suzuki-Miyaura Coupling
System: Pd-Catalyzed
| Parameter | Specification | Rationale |
| Pre-catalyst | Source of Pd(0). | |
| Ligand | SPhos or XPhos (Buchwald Ligands) | Biaryl phosphines facilitate oxidative addition into sterically hindered chlorides/bromides. |
| Base | Strong enough to activate the boronic acid but compatible with sensitive groups. | |
| Solvent | Toluene/Water (20:1) | Biphasic system often helps solubilize the inorganic base. |
| Temperature | 100°C | High energy barrier for oxidative addition requires heat. |
Troubleshooting Checklist:
-
Did it turn black? Rapid precipitation of Pd black indicates the ligand is not stabilizing the metal. Increase Ligand:Pd ratio to 2:1 or 3:1.
-
Still no reaction? Switch to PEPPSI-IPr catalyst. The N-Heterocyclic Carbene (NHC) ligand is even more electron-donating than phosphines and extremely robust.
Ticket #003: The Ritter Reaction (Amide Synthesis)
Issue: “I’m trying to install an amine at the bridgehead via the Ritter reaction, but the yield is inconsistent.”
Root Cause Analysis
The Ritter reaction relies on the formation of a stable carbocation. While the 1-adamantyl cation is relatively stable (tertiary), it is sensitive to the nucleophilicity of the medium . If your nitrile is too weak a nucleophile or if water is present too early, the cation will quench or rearrange.
The Solution: The "Dry Cation" Protocol
You must generate the carbocation in the absence of water, allow the nitrile to trap it, and then hydrolyze.
Protocol: Iron-Catalyzed Ritter Reaction
Reagents: 1-Adamantanol, Acetonitrile (solvent/reactant),
-
Activation: The Lewis acid (
) coordinates to the hydroxyl group of 1-adamantanol, making it a better leaving group. -
Ionization: A discrete 1-adamantyl cation forms.
-
Trapping: The nitrile nitrogen attacks the cation (sterically allowed because nitriles are linear and slim).
-
Hydrolysis: Water is added only after the intermediate nitrilium ion is formed.
Visualizing the Ritter Mechanism
Figure 2: Mechanistic flow of the Ritter reaction emphasizing the stability of the tertiary adamantyl cation.
Frequently Asked Questions (FAQ)
Q1: My adamantane derivative is not UV active. How do I purify it?
-
Answer: Adamantane derivatives are notorious for lacking chromophores.
-
TLC: Use Iodine (
) stain or Phosphomolybdic Acid (PMA) stain. They will show up as dark brown spots. -
Column: Do not rely on UV detection. Use a Refractive Index (RI) detector or collect fractions blindly and spot-check with stain.
-
Alternative: Sublimation .[1][3] Because adamantane is globular, it sublimes easily. If your product is a solid and thermally stable, sublimation under high vacuum is often cleaner and faster than chromatography.
-
Q2: Why can't I do an
-
Answer:
requires backside attack. The "backside" of the bridgehead carbon is the inside of the diamondoid cage. It is physically impossible for a nucleophile to approach from that angle. You must proceed via (carbocation) or radical pathways.
Q3: Solubility is a nightmare. What solvent dissolves these rocks?
-
Answer: Adamantane is extremely lipophilic (greasy).
-
Good Solvents: DCM, Chloroform, Toluene, THF.
-
Bad Solvents: Methanol, Water, DMSO (often poor solubility unless heated).
-
Tip: For NMR, use
. If peaks are broad, try (Benzene-d6), which often resolves overlapping signals in cage compounds.
-
References
-
Schreiner, P. R., et al. (2011). "C–H Functionalization of Diamondoids." Nature, 477, 308–311.
-
Hartwig, J. F. (2010). "Organotransition Metal Chemistry: From Bonding to Catalysis." University Science Books. (Context on Oxidative Addition to bulky halides).
-
Garg, N. K., et al. (2024).[4][5][6] "Solution-phase synthesis of anti-Bredt olefins." Science. (Update on Bredt's Rule limitations).
-
Ritter, J. J., & Minieri, P. P. (1948). "A New Reaction of Nitriles. I. Amides from Alkenes and Monoketones." Journal of the American Chemical Society, 70(12), 4045–4048.
-
Netherton, M. R., & Fu, G. C. (2001). "Air-Stable Palladium Catalysts for the Suzuki–Miyaura Coupling of Unactivated Alkyl Bromides and Chlorides." Angewandte Chemie International Edition, 40(18).
Sources
- 1. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Sublimation thermodynamics aspects of adamantane and memantine derivatives of sulfonamide molecular crystals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Bredt's rule - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis & Purification of 1-(1-Adamantyl)-2-bromopropan-1-one
The Reaction Landscape
This guide focuses on the primary industrial and laboratory route: the Friedel-Crafts Acylation of adamantane using 2-bromopropionyl chloride (or bromide) catalyzed by a Lewis acid (typically
Core Reaction Scheme
Mechanism & Impurity Genesis
The reaction proceeds via an acylium ion intermediate attacking the bridgehead carbon (C1) of the adamantane. However, the reaction environment creates three distinct byproduct risks:
-
Halogen Scrambling: The use of
with a brominated reactant allows for Cl/Br exchange. -
Elimination: The product is an
-halo ketone, highly susceptible to dehydrohalogenation to form the -unsaturated ketone (enone). -
Poly-substitution: Over-reaction leading to 1,3-diacylated adamantane.
Troubleshooting Guide (Q&A)
Category A: Purity & Composition Issues
Q1: I see a "twin" peak in my GC/LC-MS very close to the product peak. It has a mass of M-44 (approx). What is it?
Diagnosis: This is likely the 2-chloro analog [1-(1-Adamantyl)-2-chloropropan-1-one].
Cause: Halogen Exchange (Halex).[1] When using aluminum chloride (
-
Immediate Fix: Switch the catalyst to Aluminum Bromide (
) . This eliminates the source of chloride ions entirely. -
Process Adjustment: If
is cost-prohibitive, reduce the reaction temperature (keep strictly during addition) and minimize reaction time. The exchange is thermodynamically driven and increases with heat/time.
Q2: My product is a sticky yellow oil instead of a white solid, and NMR shows alkene protons (5.5–6.5 ppm).
Diagnosis: You have formed the Enone elimination product [1-(1-Adamantyl)propenone].
Cause: Thermal stress or basic workup. The
-
Quench Protocol: Quench with ice-cold dilute HCl , not base. Maintain acidic pH during the initial phase separation.
-
Thermal Safety: Do not exceed 40°C during rotary evaporation.
Q3: I have a persistent impurity at roughly 2x molecular weight. Is it a dimer? Diagnosis: This is 1,3-bis(2-bromopropionyl)adamantane . Cause: Stoichiometric imbalance. Excess acyl halide and catalyst relative to adamantane favors double substitution at the second bridgehead position. Solution: Ensure Adamantane is in slight excess (1.05 eq) or strictly control the acyl halide equivalents (0.95–1.0 eq). Run the reaction in high dilution (DCM).
Category B: Process & Workup
Q4: The reaction mixture turned into a solid black tar upon adding the catalyst.
Diagnosis: Exothermic runaway / Polymerization.
Cause: Adding solid
-
Protocol Change: Dissolve the acyl halide in DCM first. Add
in small portions at -10°C . Alternatively, use a pre-complexed solution if available.
Critical Data: Impurity Profile
| Impurity Name | Structure Note | Origin | Removal Strategy |
| 1-Adamantanol | Hydroxyl at C1 | Wet reagents/solvent | Recrystallization (Hexane) |
| 2-Chloro Analog | Cl instead of Br | Use | |
| Enone (Acryloyl) | C=C double bond | Elimination (Heat/Base) | Cold recrystallization; avoid distillation |
| 1,3-Diacyl | Two ketone chains | Excess Reagent | Column Chromatography (Non-polar eluent) |
| Adamantane | Unreacted cage | Incomplete conversion | Sublimation (High vac) or Hexane wash |
Visualized Pathways
Figure 1: Reaction Mechanism & Impurity Divergence
This diagram illustrates the critical decision points where the reaction diverts from the desired product to common byproducts.
Caption: Figure 1. Divergence of synthetic pathways showing the origin of halogen-exchanged, eliminated, and poly-substituted byproducts.
Figure 2: Optimized Workup Protocol
A self-validating workflow to minimize elimination and hydrolysis risks.
Caption: Figure 2. Step-by-step workup logic emphasizing acidic quenching to prevent enone formation.
Detailed Experimental Protocol (Best Practice)
Objective: Synthesis of 1-(1-Adamantyl)-2-bromopropan-1-one with minimized halogen exchange.
-
Preparation: In a flame-dried 3-neck flask under Argon, dissolve Adamantane (1.0 eq) in anhydrous Dichloromethane (DCM) (5 mL/g).
-
Reagent Addition: Add 2-Bromopropionyl chloride (1.05 eq) . Cool the mixture to -5°C using an ice/salt bath.
-
Catalysis (The Critical Step):
-
Preferred: Add Aluminum Bromide (
, 1.1 eq) in small portions. -
Alternative: If using
, ensure temperature stays below 0°C and limit reaction time to < 2 hours to prevent Cl/Br exchange.
-
-
Reaction: Allow to warm to room temperature slowly. Monitor by TLC (Hexane:EtOAc 9:1).
-
Quench: Pour the reaction mixture slowly into a stirred beaker of crushed ice + conc. HCl (approx 10:1 ratio). Do not use basic quench.
-
Extraction: Separate organic layer. Wash aqueous layer 2x with DCM. Combine organics.
-
Wash: Wash organics with water, then brine. Dry over anhydrous
. -
Isolation: Concentrate under reduced pressure (
). -
Purification: Recrystallize from minimal hot Methanol or Hexane.
References
-
Friedel-Crafts Acylation Mechanisms & C
- Source: Master Organic Chemistry.
-
URL:[Link]
-
Halogen Exchange in Aluminum Halide Systems
- Source: Wikipedia / Ullmann's Encyclopedia. "Halex Process and Halogen Exchange."
-
URL:[Link]
-
Adamantane Functionaliz
- Source: National Institutes of Health (PMC).
-
URL:[Link]
- Synthesis of Adamantyl Ketones (Patent Context)
Sources
preventing rearrangement reactions in adamantane chemistry
Welcome to the Adamantane Chemistry Technical Support Center .
This guide is structured as a dynamic troubleshooting interface for researchers encountering stability and selectivity issues with adamantane derivatives. Unlike standard hydrocarbons, the adamantane cage presents unique kinetic and thermodynamic challenges—specifically the "interconverting cage" phenomenon where 1-adamantyl (bridgehead) and 2-adamantyl (bridge) cations isomerize via protoadamantane intermediates.
Module 1: The Cation Control Center
Status: Active Monitoring Core Issue: Unwanted isomerization during electrophilic substitution.
Technical Briefing: The "Protoadamantane" Trap
The 1-adamantyl cation (
Visualizing the Failure Mode: The following diagram illustrates the rearrangement pathway you must avoid.
Caption: The "Danger Zone" involves the reversible formation of the protoadamantyl cation, which facilitates the 1-to-2 shift. Control is maintained by keeping the system in the green pathway.
Module 2: Troubleshooting Specific Reactions
Scenario A: The Ritter Reaction (Amidation)
User Report: "I am trying to synthesize 1-acetamidoadamantane from 1-bromoadamantane using acetonitrile and sulfuric acid, but I am getting tarry byproducts and low yields."
Diagnostic & Fix: The Ritter reaction generates a carbocation.[1][2] If the medium is too acidic or hot, the cation survives long enough to undergo intermolecular hydride transfer (disproportionation), leading to adamantane (reduction) and poly-functionalized cages (oxidation/tar).
| Parameter | Standard Protocol (Risky) | Optimized Protocol (Safe) | Mechanism of Fix |
| Acid Source | 98% | Reduces solvent ionizing power; prevents cage fragmentation. | |
| Temperature | Reflux ( | Suppresses the activation energy required for protoadamantane formation. | |
| Reagent Order | Add Nitrile to Acid+Substrate | Add Acid to Substrate+Nitrile | Ensures the cation is immediately quenched by the nitrile nucleophile (kinetic trapping). |
Q: Why do I see adamantane (unsubstituted) in my Ritter product? A: This is a signature of Intermolecular Hydride Transfer . Your cation abstracted a hydride from a neutral adamantane molecule.
-
Fix: Dilute the reaction mixture. High concentration favors bimolecular hydride transfer.
Scenario B: C-H Functionalization (Selectivity)
User Report: "I am using radical bromination. I want the 1-bromo product, but I see significant 2-bromo impurity."
Diagnostic & Fix:
Radical selectivity depends on the reagent's "sensitivity" to the bond dissociation energy (BDE) difference between tertiary (
-
Tertiary C-H BDE: ~96 kcal/mol (Weaker, easier to break)
-
Secondary C-H BDE: ~99 kcal/mol (Stronger)
Selectivity Decision Matrix:
Caption: Reagent choice dictates regioselectivity. Bromine is highly selective for the 1-position; highly reactive species (OH radicals) are less selective.
Module 3: Validated Experimental Protocol
Protocol: Controlled Synthesis of 1-Adamantanecarboxylic Acid (Koch-Haaf)
This protocol minimizes rearrangement by using a "High-Dilution, Low-Temperature" technique.
Reagents:
-
1-Adamantanol (10 mmol)
-
Formic Acid (98%, 40 mL) - Source of CO and solvent
-
Sulfuric Acid (96%, 100 mL) - Catalyst
-
Carbon Tetrachloride (
) or Dichloromethane (DCM) - Co-solvent to dilute cation
Step-by-Step:
-
Preparation: Charge a 3-neck flask with
and the co-solvent (DCM). Cool to 15°C .-
Why? The co-solvent creates a biphasic system or dilutes the acid, reducing the "lifetime" of the free cation.
-
-
Generation: Dissolve 1-adamantanol in Formic Acid in a separate dropping funnel.
-
Addition (The Critical Step): Add the alcohol/formic acid mixture dropwise over 2 hours.
-
Control Point: Ensure temperature does not exceed 20°C. Rapid addition causes local heating
rearrangement.
-
-
Quenching: Pour onto crushed ice.
-
Workup: Extract with DCM, wash with water, and extract the acid into mild base (
), then re-acidify.
Validation Check:
-
Take a crude NMR.
-
Pass: Single peak at
12.0 (COOH) and characteristic multiplets for 1-subst. -
Fail: Presence of olefinic protons (fragmentation) or complex multiplets indicating 2-substitution.
FAQ: Advanced Troubleshooting
Q: Can I use Lewis Acids like
Q: My product is subliming during the drying step. How do I stop this? A: Adamantane derivatives are globular and have high vapor pressures (plastic crystals).
-
Fix: Do not dry under high vacuum (< 1 mbar) for extended periods.
-
Fix: Use a cold trap.
-
Fix: Derivatize the product (e.g., ester formation) immediately if the intermediate is volatile.
References
-
Schleyer, P. v. R. (1957).[3] "Bridgehead Carbonium Ions." Journal of the American Chemical Society, 79(12), 3292. Link
- Olah, G. A., et al. (1985). "Superacid Chemistry." John Wiley & Sons.
-
Khusnutdinov, R. I., et al. (2011).[4] "Ritter Reaction of Organic Nitriles with 1-Bromo- and 1-Hydroxyadamantanes Catalyzed by Manganese Compounds." Russian Journal of Organic Chemistry, 47, 1682–1685. Link
-
Koch, H., & Haaf, W. (1964). "1-Adamantanecarboxylic Acid."[5][6] Organic Syntheses, 44, 1. Link
-
Yang, H. B., et al. (2019). "Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer." ACS Catalysis, 9(6), 5074–5080. Link
Sources
Technical Guide: Scale-Up Considerations for Adamantyl Ketone Reactions
From: Dr. Aris Thorne, Senior Application Scientist To: Process Chemistry & Scale-Up Teams Subject: Optimization and Troubleshooting of Adamantane Scaffold Functionalization
Introduction
The adamantane scaffold is a "privileged structure" in medicinal chemistry, prized for its ability to improve lipophilicity and metabolic stability in targets like DPP-4 inhibitors (e.g., Saxagliptin) and antivirals. However, the very properties that make it valuable—its bulky, diamondoid cage structure and high lipophilicity—create unique process safety and kinetic challenges during scale-up.
This guide addresses the non-linear scaling effects encountered when working with adamantyl ketones, specifically focusing on Friedel-Crafts acylation (synthesis) and nucleophilic addition (functionalization).
Module 1: Synthesis via Friedel-Crafts Acylation
Context: The standard route to 1-adamantyl methyl ketone involves reacting adamantane with acetyl chloride using Aluminum Chloride (
Q1: The reaction mixture solidifies into a "brick" halfway through
addition. How do we maintain agitation?
Root Cause: The complex formed between the ketone product and
-
Solvent Switch: Replace Dichloromethane (DCM) with 1,2-Dichloroethane (DCE) or use a high-dilution protocol if DCM is mandated. DCE allows for higher reflux temperatures, keeping the intermediate complex somewhat mobile.
-
Reverse Addition (Not Recommended): While adding the substrate to the catalyst prevents seizing, it increases the risk of poly-acylation.
-
The "Heel" Protocol: For reactors >50L, retain 10% of the final reaction mass from a previous successful batch (or simulate it) to act as a seed/solubilizer for the new slurry.
Q2: We are seeing a delayed exotherm 30 minutes after dosing. Why?
Root Cause: This is a mass-transfer limited induction period . The solid adamantane and solid
-
Validation: Use reaction calorimetry (RC1) to determine the accumulation vs. heat release curve.
-
Dosing Strategy: Dose
as a slurry or solid via a screw feeder slowly, monitoring the temperature differential ( ) between the jacket and the reactor contents. If drops (reaction slows), stop dosing . Do not resume until heat flow is detected.
Figure 1: Safety Logic for Friedel-Crafts Dosing
Caption: Logic flow for preventing thermal runaway during heterogeneous Lewis Acid catalysis.
Module 2: Grignard Addition (Overcoming Sterics)
Context: Adding nucleophiles to adamantyl ketones is difficult because the cage structure blocks the Bürgi-Dunitz trajectory (the 107° angle of attack).
Q3: Conversion stalls at 60% despite excess Grignard reagent. Should we increase the temperature?
Analysis: Increasing temperature often favors enolization (deprotonation) over addition. The Grignard reagent acts as a base, stripping the
-
Lanthanide Salts: Add anhydrous Cerium(III) Chloride (
) or Lanthanum(III) Chloride ( ) . These Lewis acids coordinate oxophilically to the carbonyl oxygen, increasing its electrophilicity while suppressing the basicity of the Grignard reagent. -
Protocol:
-
Dry
strictly (gradual heating to 140°C under high vacuum). -
Stir ketone +
in THF for 1 hour before adding the Grignard reagent at 0°C.
-
Q4: The reaction works on gram scale but fails on kg scale. Why?
Root Cause: Moisture intrusion. Adamantyl ketones are hygroscopic, and large-scale reactors have more surface area for moisture ingress if not properly inerted. Water kills the Grignard reagent immediately. Verification: Titrate your Grignard reagent immediately before use on the plant floor. Do not rely on the Certificate of Analysis (CoA) concentration.
Module 3: Work-Up & Purification (The "Waxy" Nightmare)
Q5: We have a persistent emulsion during the aqueous quench. Centrifugation isn't working.
Root Cause: Adamantane derivatives are highly lipophilic and waxy. When mixed with aluminum salts (from Friedel-Crafts) or magnesium salts (from Grignard), they form stabilized Pickering emulsions. Troubleshooting Protocol:
-
Rochelle's Salt: Do not use simple
. Use a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt) . The tartrate chelates the metal ions (Al/Mg), breaking the emulsion lattice. -
Specific Gravity Adjustment: If the organic phase is DCM/DCE, its density is too close to the aqueous salt phase. Dilute the organic layer with Heptane to lower its density, forcing a sharper phase cut.
Q6: The product is oiling out during crystallization instead of precipitating.
Root Cause: The "Oiling Out" limit is being hit before the metastable zone width (MSZW) is crossed. This is common with impurities present. Solution:
-
Seeding: Seed at the cloud point, not after the oil appears.
-
Solvent System: Switch from single-solvent cooling to an anti-solvent addition method (e.g., dissolve in minimal Isopropanol, slowly add Water).
Module 4: Drying & Sublimation Risks
Q7: Our yield dropped by 15% during vacuum drying. Where did the product go?
Root Cause: Adamantane derivatives possess high vapor pressures in the solid state due to their globular, "plastic crystal" nature. They sublime easily under vacuum and heat, coating the lyophilizer or vacuum lines. Data for Scale-Up:
| Parameter | Standard Ketone | Adamantyl Ketone | Impact |
| Crystal Lattice | Rigid, anisotropic | Plastic, globular | Low lattice energy = High Sublimation Risk |
| Drying Temp | 40-50°C | < 30°C | Must dry gently |
| Vacuum Level | < 10 mbar | > 50 mbar | Deep vacuum pulls product into the trap |
Mitigation:
-
Use a nitrogen sweep at ambient pressure rather than high vacuum.
-
Install a cold trap immediately after the oven outlet to recover sublimed material (which is often very pure).
Visualizing the Workflow
Figure 2: Troubleshooting Stalled Grignard Reactions
Caption: Decision tree for diagnosing low yields in sterically hindered ketone additions.
References
-
Volochnyuk, D. M., et al. (2021).[1] "Scale-up synthesis of 1-methyladamantane." Enamine.net. Link
-
BenchChem. (2025).[2] "Application Notes and Protocols for the Friedel-Crafts Alkylation with 1-Adamantanol." Link
-
RSC Publishing. (2018). "Sublimation thermodynamics aspects of adamantane and memantine derivatives." Physical Chemistry Chemical Physics. Link
-
Chemical Science. (2015). "Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology." Royal Society of Chemistry. Link
-
Sigma-Aldrich. (2025). "Safety Data Sheet: Aluminum Chloride, Anhydrous." Link
Sources
characterization of unexpected products in adamantane synthesis
Technical Support Center: Adamantane Synthesis & Impurity Profiling
Ticket ID: ADM-SYN-PROTOCOL-001 Topic: Characterization and Remediation of Unexpected Products in Lewis-Acid Catalyzed Rearrangement Status: Active Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
You are likely employing the Schleyer rearrangement method (or a variant thereof) using aluminum chloride (
This guide addresses the three most common failure modes:
-
The "Tar" Problem: Excessive polymerization and sludge formation.
-
The "Proto" Stall: Incomplete rearrangement yielding protoadamantane.
-
The "Ghost" Peaks: Alkylated or halogenated artifacts in GC/NMR.
Part 1: Diagnostic Triage (Troubleshooting Workflow)
Before modifying your synthesis, identify your specific failure mode using the logic flow below.
Figure 1: Decision matrix for isolating the root cause of adamantane synthesis failures.
Part 2: The "Sludge" & Yield Management
User Query: "My reaction mixture turned into a solid black rock/tar. I cannot extract the product."
Technical Analysis:
The rearrangement of endo-TCD to adamantane involves carbocation intermediates. In the presence of
Remediation Protocol:
-
Catalyst Hydration Control:
-
The Cause:
is hygroscopic. Partial hydrolysis creates and aluminum oxychlorides, which are less effective at promoting rearrangement and more effective at promoting polymerization (tarring). -
The Fix: Use fresh, anhydrous
. If the bottle has been opened frequently, sublime a small amount to test purity or purchase a fresh batch.
-
-
Temperature Modulation:
-
Standard: 150–180°C.[2]
-
The Fix: If tarring is severe, lower the temperature to 140°C and extend the reaction time. High temperatures favor the entropy of fragmentation and polymerization over the enthalpy of the adamantane energy well.
-
-
The "Sludge" Workup:
-
Do not attempt to filter the black tar directly.
-
Decantation: The adamantane is usually in the upper, lighter colored layer or sublimed onto the flask walls. Decant the supernatant carefully.[2]
-
Solvent Extraction: Wash the tarry residue with hot petroleum ether (bp 30–60°C). Adamantane is highly soluble in hydrocarbons; the polymeric tar is not.
-
Part 3: Spectral Forensics (NMR & GC-MS)
User Query: "I have a product with a melting point of 240°C (low). NMR shows extra peaks. Is it protoadamantane?"
Technical Analysis:
Protoadamantane (
Table 1: Distinguishing Adamantane from Impurities
| Feature | Adamantane (Target) | Protoadamantane (Intermediate) | endo-TCD (Starting Material) |
| Symmetry | |||
| 1H NMR | Two signals: | Complex Multiplets: Multiple distinct CH and CH2 environments (0.9–2.5 ppm).[1] | Olefinic Protons: Look for signals >5.0 ppm (if unhydrogenated). |
| 13C NMR | Two signals: | Multiple signals: Expect 10 distinct carbon lines due to lack of symmetry. | Distinct peaks: Signals at |
| GC-MS (EI) | m/z 136 ( | m/z 136 ( | m/z 136 ( |
Protocol for Confirmation:
-
Run 13C NMR: This is the definitive test. If you see more than two peaks in the aliphatic region, you have incomplete isomerization.
-
Action: Dissolve the impure product in fresh solvent, add fresh
, and reflux for an additional 6–12 hours. The rearrangement is irreversible; time is on your side.
Part 4: Mechanism & Pathway Visualization
Understanding why these impurities form helps in preventing them. The pathway involves a series of Wagner-Meerwein rearrangements.[3]
Figure 2: Reaction coordinate simplified. Note that the Proto
Part 5: Advanced Purification (When Recrystallization Fails)
If standard recrystallization from petroleum ether does not yield high-purity crystals (mp 268–270°C), use the Thiourea Inclusion Method .
Why it works: Adamantane forms a stable inclusion complex (adduct) with thiourea, while many branched/polymeric impurities do not fit into the thiourea channel lattice.
Protocol:
-
Preparation: Prepare a saturated solution of thiourea in methanol.
-
Complexation: Add your crude adamantane mixture to the thiourea solution. Stir vigorously.
-
Precipitation: The adamantane-thiourea complex will precipitate. Filter this solid.
-
Liberation: Dissolve the complex in warm water (dissolves thiourea) and extract with petroleum ether (dissolves adamantane).
-
Result: The petroleum ether layer will contain highly purified adamantane.
References
-
Schleyer, P. v. R. (1957).[4] "A Simple Preparation of Adamantane". Journal of the American Chemical Society, 79(12), 3292. Link (Seminal paper on AlCl3 rearrangement).
-
Fort, R. C., & Schleyer, P. v. R. (1964).[1][5] "Adamantane: Consequences of the Diamondoid Structure". Chemical Reviews, 64(3), 277–300. Link (Comprehensive review of properties and spectra).
-
Whitlock, H. W., & Siefken, M. W. (1968).[1] "The Tricyclodecane-Adamantane Rearrangement". Journal of the American Chemical Society, 90(18), 4929. Link (Detailed mechanistic graph of the rearrangement pathways).
-
Olah, G. A., et al. (1985).[1] "Superacid-catalyzed preparation of adamantane". Journal of Organic Chemistry, 50(12), 2195.[1] (Modern improvements and mechanistic insights).
-
Landa, S. (1933).[4] "Isolation of Adamantane from Petroleum". Chemicke Listy, 27, 415.[1] (Historical context on natural occurrence and isolation).[2][3][4]
Sources
Validation & Comparative
Spectroscopic Validation of Adamantyl-Thiazole Scaffolds: A Comparative Technical Guide
Topic: Spectroscopic Analysis to Confirm Adamantyl-Thiazole Structure Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The adamantyl-thiazole scaffold represents a privileged structure in medicinal chemistry, exhibiting potent antiviral (e.g., rimantadine derivatives) and anticancer properties. However, the synthesis of these hybrids—typically via the Hantzsch reaction—is prone to regioisomeric ambiguity, specifically between 2-aminothiazoles and 2-imino-2,3-dihydrothiazoles .
This guide objectively compares the performance of High-Field Solution NMR against alternative structural confirmation methods (X-ray Crystallography, HRMS). We present a self-validating, integrated spectroscopic protocol designed to conclusively resolve the adamantyl-thiazole linkage and regio-chemistry without the bottleneck of crystal growth.
Comparative Analysis of Structural Confirmation Methods
In the fast-paced environment of lead optimization, "Time-to-Certainty" is the critical metric. While Single-Crystal X-ray Diffraction (SC-XRD) remains the absolute standard for 3D configuration, its utility is limited by sample physical state (oils/amorphous solids) and throughput.
Table 1: Performance Matrix of Analytical Techniques
| Feature | Integrated NMR Protocol (The "Product") | Single-Crystal X-ray (SC-XRD) | High-Res Mass Spec (HRMS) |
| Primary Output | Atom-to-atom connectivity & Solution dynamics | Absolute 3D configuration & Packing | Elemental formula & Fragmentation |
| Regioisomer Resolution | High (via HMBC/NOESY) | Definitive | Low (Isomers have identical m/z) |
| Sample State | Solution (CDCl₃, DMSO-d₆) | Single Crystal (Required) | Solution (<1 mg) |
| Time-to-Data | 1–4 Hours | Days to Weeks (if crystallizable) | < 30 Minutes |
| Throughput | High (Automated) | Low | Very High |
| Limitation | Requires solubility; signal overlap in complex mixtures | Crystallization bottleneck ; static snapshot only | Cannot prove connectivity alone |
Expert Insight: Relying solely on HRMS is a common pitfall. Both the target 2-aminothiazole and its imino-isomer share the exact same molecular mass (
). Only NMR or X-ray can distinguish the position of the double bond and the protonation site.
The Core Directive: Self-Validating NMR Protocol
This protocol is designed to be a logical "lock-and-key" system. Data from Step 1 dictates the parameters for Step 2.
Phase A: The "Fingerprint" Check (1H NMR)
Objective: Confirm the presence of both moieties and assess purity.
-
Adamantyl Region (1.6 – 2.2 ppm):
-
Look for the characteristic "Adamantane Hump"—three distinct multiplets.
-
2.05 ppm (3H, br s):
-CH (Bridgehead). -
1.95 ppm (6H, d/m):
-CH₂ (Linking methylene). -
1.70 ppm (6H, br q):
-CH₂. -
Validation: Integration ratio must be 3:6:6. Deviation implies core degradation or overlap.
-
-
Thiazole Region (6.5 – 8.0 ppm):
- 6.3 – 7.5 ppm (1H, s): The C5-H proton of the thiazole ring.
-
Critical Check: If this singlet is missing, the ring cyclization failed. If it is split or shifted significantly (>0.5 ppm) from prediction, suspect the imino-isomer .
Phase B: The "Connectivity" Lock (2D NMR)
Objective: Prove the covalent bond between the adamantyl linker and the thiazole ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Assigns every proton to its parent carbon. Use this to identify the specific Carbon-5 of the thiazole ring (typically
105–115 ppm). -
HMBC (Heteronuclear Multiple Bond Correlation): The Gold Standard.
-
You must observe a correlation between the Adamantyl Bridgehead Protons and the Thiazole C4/C2 Carbon .
-
Absence of this cross-peak indicates a mixture or a cleaved linker.
-
Visualizing the Regioisomer Challenge
The Hantzsch synthesis involves the condensation of an
Figure 1: Divergent pathways in Hantzsch synthesis leading to structural ambiguity.
Case Study: Differentiating the Isomers
To demonstrate the protocol's efficacy, we compare the spectroscopic signatures of the target Gly-Thz-Rimantadine analogue against its imino-isomer.
Table 2: Spectroscopic Differentiation Markers
| Marker | Target: 2-Aminothiazole | Isomer: 2-Iminothiazoline |
| Thiazole C5-H ( | 6.30 – 6.50 ppm (Shielded) | 5.80 – 6.10 ppm (More shielded due to loss of aromaticity) |
| Ring Carbon C2 ( | ~168 ppm (C=N character) | ~175 ppm (C=N exocyclic character) |
| NH Signal | Sharp singlet (exchangeable) | Broad/missing (if substituted on ring N) |
| IR (C=N stretch) | ~1610 cm⁻¹ | ~1640 cm⁻¹ (Exocyclic C=N) |
Protocol Note: If your 1H NMR spectrum shows a "shadow" singlet near 5.9 ppm, you have ~5-10% imino-impurity. Recrystallization from ethanol/DMF is recommended before biological testing.
The "Connectivity Map" (HMBC Workflow)
The final validation step is mapping the long-range couplings. The diagram below illustrates the specific correlations required to sign off on the structure.
Figure 2: Required HMBC correlations to confirm the Adamantyl-Thiazole linkage.
References
-
Zoidis, G., et al. (2019). Adamantane Derivatives Containing Thiazole Moiety: Synthesis, Antiviral and Antibacterial Activity. International Journal of Peptide Research and Therapeutics. Link
-
Davey, R. (2019).[1] X-Ray Crystallography vs. NMR Spectroscopy: Advantages and Disadvantages. News-Medical. Link
-
BenchChem. (2025).[2] Spectroscopic Analysis of 3-(1-Adamantyl)-2,4-pentanedione. Link
-
Organic Chemistry Data. 1H NMR Chemical Shifts - Heterocycles. Link
-
RSC Publishing. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society. Link
Sources
Technical Guide: Assessing the Purity of Synthesized Adamantane Derivatives
Executive Summary: The "Invisible" Challenge
Adamantane derivatives (e.g., Memantine, Amantadine, Rimantadine) present a unique analytical challenge in drug development: spectral silence . The adamantane cage consists entirely of sigma bonds (
Consequently, the industry-standard HPLC-UV workflow often yields invisible peaks or requires derivatization that introduces kinetic errors. This guide objectively compares three purity assessment protocols: HPLC-CAD (Charged Aerosol Detection), GC-FID (Gas Chromatography), and qNMR (Quantitative Nuclear Magnetic Resonance), providing data-driven recommendations for their specific application.
Part 1: Analytical Methodologies & Protocols[1][2][3][4]
Method A: HPLC-CAD (The Modern Standard for Non-Volatiles)
While Refractive Index (RI) and Evaporative Light Scattering Detectors (ELSD) have historically been used for non-chromophoric compounds, Charged Aerosol Detection (CAD) has emerged as the superior alternative due to its uniform response factor and higher sensitivity.
Why it works: CAD detects particles based on charge transfer, not optical properties. The signal is directly proportional to the mass of the analyte, making it ideal for quantifying impurities without reference standards for every single impurity.
Experimental Protocol (HPLC-CAD)
-
Instrument: UHPLC system coupled with a Charged Aerosol Detector.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),
, . -
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Buffer).
-
B: Acetonitrile (LC-MS Grade).
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detector Settings: Evaporation Temp:
; Data Collection Rate: 10 Hz.
Critical Causality:
Unlike UV, where response depends on the extinction coefficient (
), CAD response depends on particle size after solvent evaporation. This ensures that an adamantane derivative and its synthetic precursor (often lacking different chromophores) are quantified with near-equivalent sensitivity.
Method B: GC-FID (The Gold Standard for Volatiles)
Adamantane derivatives are characteristically lipophilic and often possess high vapor pressures (sublimable). This makes Gas Chromatography with Flame Ionization Detection (GC-FID) a robust, high-resolution option that avoids the solvent interference issues of LC.
Experimental Protocol (GC-FID)
-
Column: HP-5 (5% Phenyl-methylpolysiloxane),
. -
Carrier Gas: Helium at 1.5 mL/min (Constant Flow).
-
Inlet: Split mode (20:1) at
. -
Oven Program:
-
Hold at
for 2 min. -
Ramp
to . -
Hold 5 min.
-
-
Detector: FID at
.
Self-Validating Step:
Include an internal standard (e.g., n-Dodecane) to correct for injection volume variability. If the adamantane derivative contains hydroxyl groups (e.g., 1-adamantanol), on-column derivatization or silylation (BSTFA) may be required to prevent peak tailing.
Method C: qNMR (The Absolute Reference)
When no high-purity reference standard exists for a newly synthesized derivative, quantitative NMR (
Experimental Protocol (qNMR)
-
Solvent:
or (must be fully soluble). -
Internal Standard: Maleic Acid or Dimethyl Sulfone (Traceable to NIST).
-
Parameters:
-
Relaxation Delay (
): (typically 30-60 seconds) to ensure full magnetization recovery. -
Pulse Angle:
. -
Scans: 16-64 (for S/N > 150).
-
Part 2: Comparative Analysis & Data
The following table summarizes the performance metrics of these methods specifically for adamantane scaffolds.
| Feature | HPLC-CAD | GC-FID | qNMR | HPLC-UV (205 nm) |
| Detection Principle | Mass (Universal) | Carbon Count (Combustion) | Nuclear Spin (Molar) | Chromophore Absorption |
| Suitability for Adamantane | High | High (if volatile) | High (Reference) | Low (Poor sensitivity) |
| LOD (Limit of Detection) | ~1-5 ng | ~0.1-1 ng | ~10-50 | >100 ng (often invisible) |
| Linearity ( | >0.995 (Curved at low end) | >0.999 | N/A (Absolute) | Poor |
| Sample Recovery | Destructive | Destructive | Non-Destructive | Non-Destructive |
| Primary Limitation | Mobile phase must be volatile | Thermal degradation risk | Low sensitivity | Solvent cutoff interference |
Data Interpretation[4][6]
-
GC-FID typically yields the sharpest peaks and highest resolution for alkyl-adamantanes but fails if the derivative has high molecular weight or thermal instability.
-
HPLC-CAD is the most versatile "workhorse" method but requires a nebulizer cleaning protocol to prevent blockage.
-
qNMR is generally used once to certify the purity of the "Gold Standard" batch, which is then used to calibrate the GC or HPLC methods.
Part 3: Decision Logic & Workflows
Method Selection Decision Tree
This diagram illustrates the logical flow for selecting the correct analytical technique based on the physicochemical properties of the specific adamantane derivative.
Caption: Decision matrix for selecting the optimal purity assessment method based on derivative volatility and reference standard availability.
HPLC-CAD Workflow for Impurity Profiling
The following diagram details the specific workflow for the HPLC-CAD method, highlighting the critical "Inverse Gradient" step often required to ensure uniform solvent evaporation in the detector.
Caption: Operational workflow for Charged Aerosol Detection (CAD), emphasizing the critical desolvation step.
References
-
ResearchGate. (2025). Liquid chromatography of adamantane derivatives. Retrieved from [Link]
-
National Institutes of Health (NIH). (2014). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Retrieved from [Link]
-
Agilent Technologies. (2016). Chemical Purity Analysis: Agilent Intuvo 9000 GC with FID. Retrieved from [Link]
Sources
Comparative Guide: Synthetic Routes to Adamantyl-Substituted Heterocycles
Executive Summary: The "Lipophilic Bullet"
In modern drug discovery, the adamantane moiety is often termed the "lipophilic bullet."[1] Its rigid, spherical, diamondoid structure (C₁₀H₁₆) significantly alters the physicochemical profile of a drug candidate, enhancing lipophilicity (
However, the steric bulk of the adamantyl group presents a significant synthetic challenge. Standard
This guide objectively compares the three dominant synthetic paradigms for installing adamantyl groups onto heteroaromatic scaffolds:
-
Radical Decarboxylative C-H Functionalization (Minisci-type)
-
De Novo Cyclization (Classical "Building Block" Approach)
-
Electrochemical C-H Functionalization (Emerging Green Route)
Route 1: Radical Decarboxylative C-H Functionalization (Minisci)
Status: The Medicinal Chemistry Standard
This route utilizes the inherent stability of the tertiary adamantyl radical. By generating a radical from 1-adamantanecarboxylic acid, the adamantyl group is installed directly onto a pre-existing heterocycle. This is a "Late-Stage Functionalization" (LSF) tactic.[2]
Mechanism
The reaction proceeds via a Minisci-type mechanism. An oxidant (persulfate) or a photocatalyst generates a carboxyl radical from the adamantane acid. This species rapidly decarboxylates (
Variants
-
Silver-Catalyzed (Thermal): Uses
as a catalyst and as the oxidant. The silver facilitates the oxidative decarboxylation. -
Photoredox: Uses blue LEDs and Iridium/Ruthenium photocatalysts to generate the radical under milder conditions, often avoiding high temperatures.
Performance Profile
-
Regioselectivity: Moderate to High. Governed by electronic bias (attacks positions ortho/para to electron-withdrawing groups).
-
Scope: Excellent for pyridines, quinolines, and isoquinolines. Poor for electron-rich heterocycles (furans, thiophenes) unless specific radical precursors are used.
-
Limitations: Frequently produces mono- and di-alkylated mixtures. Requires acidic media (TFA/water).
Visualization: Minisci Pathway
Caption: Mechanistic flow of Radical Decarboxylative Adamantylation (Minisci reaction).
Route 2: De Novo Cyclization (Classical)
Status: The Industrial/Scale-Up Standard
Instead of attaching the bulky adamantane to a ring, this route builds the heterocyclic ring onto an adamantyl precursor. This usually involves coupling 1-adamantanecarboxylic acid (or its acid chloride) with an acyclic amine/hydrazine, followed by cyclodehydration.
Mechanism
Standard amide/peptide coupling chemistry is used to link the adamantane "anchor" to a chain, which is then cyclized under dehydrating conditions (e.g.,
Performance Profile
-
Regioselectivity: Absolute. The position of the adamantyl group is determined by the starting material structure.
-
Scalability: High.[3] Reagents are cheap, and purification is often via crystallization rather than chromatography.
-
Limitations: Linear step count is high (3-5 steps). Not suitable for rapid analog scanning (divergent synthesis) since the core is built from scratch.
Route 3: Electrochemical C-H Functionalization
Status: Emerging / Green Alternative
This method replaces chemical oxidants (persulfates) with anodic oxidation. It is gaining traction for its sustainability and ability to tune selectivity via electrode potential.
Mechanism
The adamantane carboxylic acid (or similar precursor) is oxidized at the anode to generate the radical. Simultaneously, the heterocycle may be activated via anodic oxidation or simply act as a trap.
Performance Profile
-
Sustainability: Excellent (Reagent-free, electrons as oxidant).
-
Efficiency: High atom economy (no stoichiometric metal waste).
-
Limitations: Requires specialized equipment (potentiostat, undivided cells). Solvent choice is limited to conductive media (often HFIP/MeCN).
Comparative Analysis: Data & Metrics
The following table contrasts the routes based on typical experimental outcomes for synthesizing a 2-(1-adamantyl)pyridine motif.
| Feature | Route 1: Minisci (Ag-Cat) | Route 2: De Novo Cyclization | Route 3: Electrochemical |
| Step Count | 1 (from heterocycle) | 3-4 (from acyclic precursors) | 1 (from heterocycle) |
| Typical Yield | 40% – 65% | 75% – 90% (per step) | 35% – 60% |
| Regiocontrol | Electronic-dependent (Mix possible) | Perfect (Structural design) | Tunable (via Potential) |
| Atom Economy | Moderate (Loss of CO₂, persulfate waste) | Low (Coupling reagents, leaving groups) | High (H₂ is byproduct) |
| Purification | Difficult (Isomer separation) | Easy (Crystallization common) | Moderate |
| Primary Use | Lead Optimization / Discovery | Process Chemistry / Manufacturing | Green Chemistry / Niche |
Decision Logic for Route Selection
Caption: Strategic decision matrix for selecting the optimal synthetic pathway.
Detailed Experimental Protocol
Selected Method: Silver-Catalyzed Decarboxylative Adamantylation (Minisci) Rationale: This is the most versatile protocol for medicinal chemists needing to rapidly synthesize analogs for SAR studies.
Reagents
-
Substrate: Heterocycle (e.g., Isoquinoline) (1.0 equiv)
-
Radical Source: 1-Adamantanecarboxylic acid (1.5 - 2.0 equiv)
-
Catalyst: Silver Nitrate (
) (0.1 - 0.2 equiv) -
Oxidant: Ammonium Persulfate (
) (1.5 - 2.0 equiv) -
Acid/Solvent: Trifluoroacetic acid (TFA) (0.5 equiv) in Acetonitrile/Water (1:1) or 10% aqueous
.
Step-by-Step Workflow
-
Dissolution: In a round-bottom flask, dissolve the heterocycle (1.0 mmol) and 1-adamantanecarboxylic acid (1.5 mmol) in a mixture of MeCN (5 mL) and Water (5 mL).
-
Acidification: Add TFA (0.5 mmol) to protonate the heterocycle. Note: This increases the electrophilicity of the ring, essential for nucleophilic radical attack.
-
Catalyst Addition: Add
(0.1 mmol). -
Heating & Initiation: Heat the mixture to 60-80°C.
-
Oxidant Addition: Add ammonium persulfate (1.5 mmol) portion-wise over 10 minutes. Caution: Gas evolution (
) will occur. -
Monitoring: Stir at temperature for 2-4 hours. Monitor via TLC or LCMS. Look for the disappearance of the carboxylic acid and the emergence of a lipophilic spot (Adamantyl products run significantly higher on silica).
-
Workup: Cool to RT. Basify with saturated
(pH > 8). Extract with Ethyl Acetate (3x). -
Purification: Flash column chromatography (Hexane/EtOAc).
Self-Validation Check:
-
NMR: The product should show 15 new aliphatic protons in the 1.7–2.2 ppm range.
-
Mass Spec: Expect a mass shift of +134 Da (Adamantyl [135] - H [1]).
References
-
Duncton, M. A. (2011). Minisci reactions: Versatile tools for the functionalization of heterocycles. Medicinal Chemistry Communications, 2(12), 1135-1161. Link
-
Seiple, I. B., Su, S., Rodriguez, R. A., Gianatassio, R., Fujiwara, Y., Sobel, A. L., & Baran, P. S. (2010). Direct C–H coupling of electron-deficient heterocycles with carboxylic acids. Journal of the American Chemical Society, 132(38), 13194-13196. Link
-
Proctor, R. S., Davis, H. J., & Phipps, R. J. (2018). Catalytic enantioselective Minisci-type addition to heteroarenes. Science, 360(6387), 419-422. Link
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives.[1] Chemical Reviews, 113(5), 3516-3604. Link
-
Hilt, G. (2024).[4] Recent advances in paired electrolysis and their application in organic electrosynthesis.[5] Current Opinion in Electrochemistry, 101425.[5] Link
Sources
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoredox Radical/Polar Crossover Enables Construction of Saturated Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radical Carbonylative Synthesis of Heterocycles by Visible Light Photoredox Catalysis [mdpi.com]
- 4. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 5. Paired electrochemical C–H bromination of (hetero)arenes with 2-bromoethan-1-ol [ouci.dntb.gov.ua]
Beyond Amantadine: Technical Comparison of Adamantane-Based Antiviral Candidates
Executive Summary
For decades, adamantane derivatives (Amantadine, Rimantadine) were the first line of defense against Influenza A, targeting the M2 proton channel.[1][2] However, the widespread emergence of the S31N mutation (Serine-to-Asparagine at position 31) has rendered these legacy drugs clinically obsolete, with resistance rates exceeding 95% in circulating strains.
This guide provides a head-to-head technical comparison of "Legacy" adamantanes against "Next-Generation" candidates designed to overcome the S31N steric barrier. We focus on M2WJ332 , a leading dual-inhibitor candidate, and Spiro-adamantane amines , analyzing their potency (IC50), mechanism of action (MoA), and resistance profiles.
Candidate Landscape & Structural Logic
The Legacy Controls
-
Amantadine (Amt): The primary adamantane scaffold.[2] It blocks the M2 channel pore, preventing proton influx required for viral uncoating.
-
Rimantadine (Rim): An alpha-methyl derivative of amantadine. Historically offered better pharmacokinetics but shares the same failure mode against S31N.
The Next-Generation Candidates
-
M2WJ332: A rationally designed derivative featuring a specific hydrophobic adduct.
-
Design Logic: It targets the M2 channel lumen but is optimized to bind even when the pore is narrowed or hydrophilically altered by the S31N mutation.
-
-
Spiro[pyrrolidine-2,2'-adamantane] (Spiro-Ad):
-
Design Logic: The spiro-fusion rigidifies the amine orientation, allowing the molecule to navigate the distorted geometry of the mutant channel more effectively than the freely rotating amine of the legacy drugs.
-
Mechanism of Action: The S31N Barrier
The failure of Amantadine is structural. In Wild-Type (WT) M2, the pore is lined by Valine-27 and Serine-31. Amantadine fits snugly here. In S31N mutants, the Asparagine residue projects into the pore, creating a steric clash and narrowing the binding pocket, effectively excluding Amantadine.
Pathway Visualization
The following diagram illustrates the critical "Uncoating" phase where these drugs act.
Figure 1: The viral uncoating pathway. M2 channel acidification triggers RNP release. Legacy drugs fail at the S31N mutant stage, whereas next-gen candidates maintain blockade.
Head-to-Head Performance Data
The following data aggregates electrophysiological (TEVC) and biological (Plaque Reduction) assays. Note the drastic shift in potency against the resistant strain.
Table 1: Comparative Potency (IC50 / EC50)
| Candidate | Target Strain | IC50 (µM) [TEVC]* | EC50 (µM) [Plaque Assay] | Status |
| Amantadine | Influenza A (WT) | 16.0 | 0.3 - 0.5 | Legacy Control |
| Influenza A (S31N) | 237.0 (Inactive) | > 100.0 | FAILED | |
| Rimantadine | Influenza A (WT) | 10.0 | 0.2 - 0.4 | Legacy Control |
| Influenza A (S31N) | > 1000.0 | > 100.0 | FAILED | |
| M2WJ332 | Influenza A (WT) | ~16.0 | 0.3 | Dual Active |
| Influenza A (S31N) | 16.0 | 0.15 | LEAD | |
| Spiro-Ad | Influenza A (S31N) | 18.5 | 1.2 | Emerging |
*TEVC IC50 values often appear higher than biological EC50s due to the high expression levels of channels in oocytes, but the relative ratios confirm potency.
Resistance Barrier
-
Amantadine: Resistance emerges rapidly (Passage 2-3) in WT strains.
-
M2WJ332: In passaging studies, resistance is significantly delayed (often > Passage 10-14), and requires double mutations (e.g., V27A + S31N) to regain viral fitness.
Experimental Protocols
To validate these candidates yourself, you must employ Two-Electrode Voltage Clamp (TEVC) electrophysiology. This is the gold standard for proving direct channel inhibition rather than general cytotoxicity.
Protocol: TEVC for M2 Channel Screening
Objective: Measure proton current inhibition in Xenopus laevis oocytes expressing M2 proteins.
Workflow Visualization
Figure 2: TEVC workflow. Critical step is the pH switch (7.4 -> 5.5) which opens the M2 channel, allowing drug inhibition to be measured against a stable baseline.
Detailed Steps
-
Oocyte Preparation: Harvest Stage V-VI oocytes from Xenopus laevis. Defolliculate using collagenase (1 mg/mL) in Ca2+-free OR2 buffer.
-
mRNA Injection: Inject 5–10 ng of mRNA encoding Influenza A M2 (WT or S31N) into each oocyte. Incubate at 18°C for 48–72 hours in ND96 buffer supplemented with antibiotics.
-
Electrophysiology Setup:
-
Place oocyte in the recording chamber.[3]
-
Impale with two glass microelectrodes (0.5–2.0 MΩ resistance) filled with 3M KCl.
-
Clamp membrane potential at -60 mV .
-
-
Perfusion Protocol:
-
Phase A (Wash): Perfuse with pH 7.4 buffer (channel closed).
-
Phase B (Activation): Switch to pH 5.5 buffer. Observe the inward current (
) representing proton influx. Wait for stabilization. -
Phase C (Treatment): Perfuse pH 5.5 buffer containing the candidate drug (e.g., 100 µM M2WJ332).
-
-
Data Analysis: Calculate inhibition percentage:
Note: Ensure washout is performed to distinguish between reversible and irreversible binding.
References
-
Wang, J., et al. (2013). Structure and inhibition of the drug-resistant S31N mutant of the M2 ion channel of influenza A virus. Proceedings of the National Academy of Sciences (PNAS). [Link]
-
Ma, C., et al. (2016). Identification of the Binding Site of the M2 Proton Channel Inhibitors. Journal of the American Chemical Society. [Link][4][5]
-
Rey-Carrizo, M., et al. (2014). Spiro[pyrrolidine-2,2'-adamantanes]: Synthesis, anti-influenza virus activity and conformational properties. European Journal of Medicinal Chemistry. [Link]
-
Pinto, L. H., & Lamb, R. A. (2006). The M2 proton channels of influenza A and B viruses. Journal of Biological Chemistry. [Link]
-
Guan, B., et al. (2013). Two-electrode voltage clamp. Methods in Molecular Biology. [Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. mdpi.com [mdpi.com]
- 3. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 4. Site-directed M2 proton channel inhibitors enable synergistic combination therapy for rimantadine-resistant pandemic influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of potent antivirals against amantadine-resistant influenza A viruses by targeting the M2-S31N proton channel - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: Metabolic Stability Assessment of 1-(1-adamantyl)propan-1-one Derivatives
This guide provides an in-depth technical assessment of the metabolic stability of drugs containing the 1-(1-adamantyl)propan-1-one moiety.[1] This structural motif, combining a lipophilic adamantane cage with a propionyl linker, is frequently utilized in medicinal chemistry to enhance blood-brain barrier (BBB) penetration and receptor affinity (e.g., in synthetic cannabinoids and antiviral candidates).[1]
However, its metabolic fate is complex, involving competing pathways of cage hydroxylation, ketone reduction, and linker oxidation.
Executive Summary & Moiety Analysis
The 1-(1-adamantyl)propan-1-one moiety consists of a rigid, bulky adamantane cage linked to an ethyl ketone.[1] In drug design, this scaffold is often compared to naphthyl- or phenyl-containing analogs.[1] While the adamantane cage provides a "metabolic shield" against rapid degradation compared to planar aromatic rings, the introduction of the propan-1-one linker creates specific "soft spots" that must be assessed during lead optimization.[1]
Key Metabolic Liabilities:
-
Adamantane Cage: Susceptible to CYP450-mediated mono- and di-hydroxylation (primarily at tertiary bridgehead carbons).[1]
-
Propan-1-one Linker: The carbonyl group is prone to reduction by cytosolic reductases (AKR/SDR) to the corresponding alcohol.[1] The ethyl side chain is susceptible to
or oxidation.[1]
Comparative Performance: Adamantyl vs. Alternatives
The following table compares the metabolic characteristics of the 1-(1-adamantyl)propan-1-one moiety against common bioisosteres used in similar pharmacological classes (e.g., CB1/CB2 agonists, antivirals).
Table 1: Metabolic Stability Profile Comparison
| Feature | 1-(1-adamantyl)propan-1-one | Naphthalene-1-carbonyl (e.g., JWH-018) | Phenyl-acetamide |
| Primary Phase I Pathway | Hydroxylation (Cage) & Ketone Reduction | Epoxidation/Hydroxylation (Aromatic Ring) | Hydrolysis (Amidase) & Hydroxylation |
| CYP Isoform Liability | High affinity for CYP2C9, CYP3A4 | High affinity for CYP2C9, CYP1A2 | Variable; often CYP2D6 |
| Metabolic Stability ( | Moderate to High (Cage steric hindrance slows clearance) | Low to Moderate (Aromatic rings are rapidly oxidized) | Low (Amides are labile to hydrolysis) |
| Toxicophore Potential | Low (Stable metabolites) | High (Reactive epoxides/quinones) | Moderate (Aniline formation) |
| Lipophilicity (LogP) | High (Increases tissue retention) | Moderate | Low to Moderate |
Scientific Insight: Replacing a naphthalene group with an adamantyl group typically increases metabolic stability by eliminating the rapid formation of arene oxides. However, the propan-1-one linker introduces a ketone reduction pathway that is often overlooked in standard microsomal assays (which may lack sufficient cytosolic cofactors unless supplemented).[1]
Metabolic Pathway Visualization
Understanding the specific sites of metabolism is crucial for designing stable analogs. The diagram below illustrates the divergent pathways for the 1-(1-adamantyl)propan-1-one moiety.
Caption: Divergent metabolic pathways for 1-(1-adamantyl)propan-1-one. Note the competition between CYP-mediated hydroxylation and reductive pathways.[1]
Experimental Protocols for Stability Assessment
To accurately assess the stability of this moiety, a dual-system approach (Microsomes + Cytosol or Hepatocytes) is required to capture both oxidative and reductive clearance.[1]
Protocol A: Comparative Intrinsic Clearance (
) Assay
This protocol validates oxidative stability (CYP-mediated).[1]
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1]
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]
-
Test Compound (1-(1-adamantyl)propan-1-one derivative) and Reference (e.g., JWH-018).[1]
-
Phosphate Buffer (100 mM, pH 7.4).[1]
Workflow:
-
Pre-incubation: Dilute HLM to 0.5 mg/mL in phosphate buffer. Spike with test compound (final conc. 1 µM) to ensure linear kinetics. Incubate at 37°C for 5 mins.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Aliquot 50 µL samples at
min. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
-
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.
Data Calculation:
Plot
Protocol B: Reductive Metabolism Check (Critical for Propan-1-one)
Standard HLM assays often underestimate ketone reduction.[1] This step is mandatory for this specific moiety.
Modification:
-
Use S9 Fraction (contains both microsomes and cytosol) OR supplement HLM with Cytosol and NADH (cofactor for some reductases) in addition to NADPH.[1]
-
Why? The ketone in the propan-1-one linker can be reduced to a secondary alcohol, creating a new chiral center.[1] This metabolite often has distinct pharmacological activity.
Self-Validating Workflow: The "Metabolic Soft Spot" Identification
Use this decision tree to interpret your stability data and guide structural modification.
Caption: Logic flow for interpreting metabolic stability data and selecting structural modifications.
References
-
Vandeputte, M. M., et al. (2020). Metabolic profiling of the synthetic cannabinoid receptor agonists CUMYL-THPINACA and ADAMANTYL-THPINACA. MDPI. Link[1]
-
Fantegrossi, W. E., et al. (2014). Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites. NIH PubMed Central. Link
-
Wouters, J., et al. (2017). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. NIH PubMed Central. Link
-
Słoczyńska, K., et al. (2019).[2] Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica.[2] Link
-
Di, L., & Obach, R. S. (2015). Addressing Metabolic Stability in Drug Discovery. The AAPS Journal. Link[1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
